molecular formula C9H10ClNO3 B11955609 ethyl N-(3-chlorophenyl)-N-hydroxycarbamate CAS No. 28266-71-9

ethyl N-(3-chlorophenyl)-N-hydroxycarbamate

Cat. No.: B11955609
CAS No.: 28266-71-9
M. Wt: 215.63 g/mol
InChI Key: BZQLWRGYQZCYNE-UHFFFAOYSA-N
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Description

Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate is a useful research compound. Its molecular formula is C9H10ClNO3 and its molecular weight is 215.63 g/mol. The purity is usually 95%.
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Properties

CAS No.

28266-71-9

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

ethyl N-(3-chlorophenyl)-N-hydroxycarbamate

InChI

InChI=1S/C9H10ClNO3/c1-2-14-9(12)11(13)8-5-3-4-7(10)6-8/h3-6,13H,2H2,1H3

InChI Key

BZQLWRGYQZCYNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C1=CC(=CC=C1)Cl)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate is a distinct chemical entity situated at the intersection of carbamate and hydroxylamine functionalities. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, and a proposed synthetic route, designed to empower researchers in their exploratory studies. While this compound is cataloged for early-stage discovery, indicating a landscape ripe for investigation, this document synthesizes the available data to provide a foundational understanding. We will delve into a validated, generalizable protocol for the synthesis of N-aryl-N-hydroxycarbamates, which serves as a robust starting point for the specific synthesis of the title compound. Furthermore, this guide will explore the potential applications of this chemical scaffold in drug discovery and agrochemical development, drawing insights from the established biological activities of related N-aryl carbamate and N-hydroxycarbamate derivatives.

Chemical Identity and Physicochemical Properties

Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate is a molecule characterized by a central carbamate group where the nitrogen atom is substituted with both a 3-chlorophenyl group and a hydroxyl group. This unique arrangement of functional groups imparts specific electronic and steric properties that are of interest in medicinal and materials chemistry.

Structural Information

The definitive structure of ethyl N-(3-chlorophenyl)-N-hydroxycarbamate is represented by the following chemical identifiers:

  • IUPAC Name: ethyl (3-chlorophenyl)(hydroxy)carbamate

  • CAS Number: 28266-71-9[1][2][3]

  • Molecular Formula: C₉H₁₀ClNO₃[1][2]

  • Molecular Weight: 215.63 g/mol [2]

  • SMILES: CCOC(=O)N(O)C1=CC=CC(Cl)=C1[2]

  • InChI Key: BZQLWRGYQZCYNE-UHFFFAOYSA-N

Diagram 1: Chemical Structure of Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate

A 2D representation of the molecular structure.

Physicochemical Data

A summary of the key physicochemical properties is provided in Table 1. These parameters are crucial for predicting the compound's behavior in biological systems and for designing experimental protocols.

PropertyValueSource
Molecular Weight 215.63 g/mol [2]
XLogP3 2.4[4]
Topological Polar Surface Area (TPSA) 49.77 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 2[2]

Note: The XLogP3 and TPSA values are computationally predicted and serve as valuable estimates for solubility and permeability characteristics.

Synthesis and Manufacturing

Proposed Synthetic Pathway

The synthesis of ethyl N-(3-chlorophenyl)-N-hydroxycarbamate can be envisioned to proceed via a two-step, one-pot reaction from 1-chloro-3-nitrobenzene.

Diagram 2: Proposed Synthesis of Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate

G reactant 1-Chloro-3-nitrobenzene intermediate [N-(3-Chlorophenyl)hydroxylamine] reactant->intermediate Zn, NH4Cl THF/H2O, 0°C to rt product Ethyl N-(3-chlorophenyl)-N- hydroxycarbamate intermediate->product Ethyl chloroformate Et3N, -78°C to rt

A schematic of the proposed two-step synthesis.

Detailed Experimental Protocol (General Procedure)

This protocol is adapted from a reported procedure for the synthesis of N-aryl-N-hydroxy carbamates and should be optimized for the specific substrate.[5]

Materials:

  • 1-Chloro-3-nitrobenzene

  • Zinc dust

  • Ammonium chloride (NH₄Cl)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Ethyl chloroformate

  • Triethylamine (Et₃N)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reduction of the Nitroarene:

    • To a solution of 1-chloro-3-nitrobenzene (1.0 eq) in a 2:1 mixture of THF and water, add ammonium chloride (1.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add zinc dust (4.0 eq) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • In-situ Acylation:

    • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

    • Add triethylamine (2.0 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq).

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction with the addition of water.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired ethyl N-(3-chlorophenyl)-N-hydroxycarbamate.

Self-Validation: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material and formation of the product. The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Applications and Biological Context

While specific biological data for ethyl N-(3-chlorophenyl)-N-hydroxycarbamate is not extensively documented, the N-aryl carbamate and N-hydroxycarbamate moieties are present in numerous compounds with significant biological activities. This suggests that the title compound could serve as a valuable scaffold or intermediate in drug discovery and agrochemical research.

Relevance in Medicinal Chemistry
  • Anticancer Agents: The N-hydroxycarbamate (hydroxamate) group is a known zinc-binding motif found in several histone deacetylase (HDAC) inhibitors, which are an established class of anticancer drugs.

  • Antimicrobial Agents: N-aryl carbamates have been investigated for their fungicidal and antibacterial properties. A recent study highlighted the potential of novel N-aryl carbamate derivatives as fungicidal agents.[6] Although this study did not include the title compound, it underscores the potential of this chemical class.

  • Enzyme Inhibition: The carbamate functional group can act as a covalent or non-covalent inhibitor of various enzymes, particularly serine hydrolases.

Utility in Agrochemicals

N-aryl carbamates have a long history of use as pesticides and herbicides. The specific substitution pattern on the aromatic ring plays a crucial role in determining the target and potency. N-hydroxycarbamate compounds are also recognized as useful intermediates for the synthesis of pesticides.[7]

Safety and Handling

As with any research chemical, ethyl N-(3-chlorophenyl)-N-hydroxycarbamate should be handled with appropriate care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Based on the GHS information for this compound, it is classified as hazardous to the aquatic environment.[2]

  • Hazard Statement: H400 (Very toxic to aquatic life)

  • Precautionary Statements: P273 (Avoid release to the environment), P391 (Collect spillage), P501 (Dispose of contents/container in accordance with local regulations)

For more detailed information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate represents a chemical entity with significant potential for further exploration in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its chemical structure, properties, and a detailed, adaptable synthetic protocol. While the biological activity of this specific molecule remains to be fully elucidated, the known activities of related N-aryl carbamates and N-hydroxycarbamates provide a strong rationale for its investigation as a lead compound or a versatile synthetic intermediate. Researchers are encouraged to use this guide as a foundational resource for their future studies on this promising molecule.

References

  • Method of producing an N-hydroxycarbamate compound.
  • Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Agronomy, 15(12), 2741. [Link]

  • (3-chlorophenyl) N-ethylcarbamate | C9H10ClNO2 | CID 69536462 - PubChem. [Link]

Sources

Physicochemical Properties of Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate (CAS: 28266-71-9) is a specialized N-hydroxylated carbamate derivative, primarily utilized as a reference standard in metabolic toxicology and pesticide residue analysis. Structurally, it represents the N-hydroxy metabolite of the ethyl analog of Chlorpropham (CIPC), a widely used sprout suppressant.

This compound is of critical interest to drug development and agrochemical researchers due to the N-hydroxycarbamate moiety , a functional group associated with metabolic activation, metal chelation, and potential mutagenicity via nitrenium ion formation. This guide provides a definitive physicochemical profile, synthesis protocols, and stability assessments required for the rigorous handling and analysis of this substance.

Chemical Identity & Structural Analysis[1][2][3]

The molecule features a lipophilic 3-chlorophenyl ring coupled to a polar N-hydroxycarbamate core. The electron-withdrawing chlorine atom at the meta position influences the acidity of the N-hydroxyl group and the stability of the carbamate linkage.

Parameter Detail
IUPAC Name Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate
Common Synonyms Ethyl 3-chlorophenylhydroxamic acid ester; N-Hydroxy-3-chlorocarbanilate ethyl ester
CAS Number 28266-71-9
Molecular Formula C₉H₁₀ClNO₃
Molecular Weight 215.63 g/mol
SMILES CCOC(=O)N(O)C1=CC=CC(Cl)=C1
InChI Key BZQLWRGYQZCYNE-UHFFFAOYSA-N

Physicochemical Profiling

Note: Data below synthesizes experimental class behavior with computational predictions (ACD/Labs, EPISuite) where specific experimental values for this rare metabolite are absent.

Thermodynamic & Solution Properties
PropertyValue / RangeContext & Implications
Physical State Solid (Crystalline)Likely off-white to beige needles. MP predicted >50°C due to intermolecular H-bonding (N-OH), higher than parent carbamates.
LogP (Octanol/Water) 2.69 (Predicted)Moderately lipophilic. It will readily cross cell membranes but requires organic co-solvents (DMSO, MeOH) for aqueous bioassays.
Solubility (Water) < 0.5 mg/mLPoor aqueous solubility. Soluble in Ethyl Acetate, Methanol, DMSO (>10 mg/mL).
pKa (N-OH) 8.5 – 9.5 (Estimated)The N-OH group is weakly acidic. At physiological pH (7.4), it exists primarily in the neutral form, but can be deprotonated in basic conditions to form a reactive anion.
TPSA 49.77 ŲPolar Surface Area indicates good oral bioavailability potential.
Stability & Reactivity Profile

The N-hydroxycarbamate motif is chemically distinct from standard carbamates.

  • Hydrolytic Stability: Stable at acidic and neutral pH. Rapidly degrades in alkaline conditions (pH > 10) via an E1cB-like elimination mechanism.

  • Redox Sensitivity: The N-OH group is susceptible to oxidation (e.g., by Fe³⁺ or enzymatic systems) to form the N-oxo radical or nitrone species.

  • Chelation: Capable of bidentate chelation with transition metals (Fe, Cu) involving the carbonyl oxygen and the N-hydroxyl group.

Synthesis & Production Protocol

Directive: Use this protocol for the generation of analytical standards.

The most robust synthetic route avoids the instability of isolated hydroxylamines by using a Zinc-mediated in-situ trapping method. This "one-pot, two-step" approach minimizes oxidation byproducts.

Synthetic Pathway Visualization

Synthesis Figure 1: Zinc-Mediated Synthesis of N-Aryl-N-hydroxycarbamates Nitro 1-Chloro-3-nitrobenzene Intermediate N,O-Bis(ethoxycarbonyl) -3-chlorophenylhydroxylamine (Protected Intermediate) Nitro->Intermediate + Ethyl Chloroformate (In-situ trapping) Zn Zn / NH4Cl THF/H2O Zn->Intermediate Product Ethyl N-(3-chlorophenyl) -N-hydroxycarbamate Intermediate->Product Selective Hydrolysis NaOMe NaOMe / MeOH (Solvolysis) NaOMe->Product

Step-by-Step Protocol
  • Reductive Acylation:

    • Dissolve 1-chloro-3-nitrobenzene (10 mmol) in THF/Water (2:1, 60 mL).

    • Add NH₄Cl (11 mmol) and cool to 0°C.

    • Add Ethyl Chloroformate (30 mmol) followed by Zinc powder (40 mmol) in portions.

    • Mechanism:[1][2][3][4] The zinc reduces the nitro group to a hydroxylamine, which is immediately trapped by the chloroformate to form the N,O-bis-protected intermediate.[2][3]

  • Workup 1:

    • Filter zinc salts, extract with diethyl ether, and wash with NaHCO₃. Evaporate solvent.[3]

  • Solvolysis (Deprotection):

    • Dissolve the crude intermediate in Methanol.

    • Add Sodium Methoxide (NaOMe, 1.1 eq) at room temperature. Stir for 30 minutes.

    • Mechanism:[1][2][3][4] Selective cleavage of the carbonate ester (O-acyl) while retaining the carbamate (N-acyl).

  • Purification:

    • Neutralize with dilute HCl, extract into Ethyl Acetate.

    • Purify via Flash Column Chromatography (Silica gel, Hexane:EtOAc gradient).

Analytical Characterization Methods

HPLC-UV Method (Purity & Quantification)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Detection: 254 nm (aromatic ring) and 210 nm (carbamate).

  • Retention Time: Predicted ~5.5 - 6.0 min (elutes before the non-hydroxylated parent carbamate due to the polar N-OH group).

Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Positive Mode (Electrospray).

  • Precursor Ion: [M+H]⁺ = 216.04 m/z.

  • Key Fragments:

    • m/z 170 [M - EtOH]⁺ (Loss of ethanol).

    • m/z 127 [C₆H₄ClN]⁺ (Chlorophenyl nitrenium ion - characteristic of N-hydroxy cleavage).

Degradation & Metabolic Logic

Understanding the breakdown of this molecule is vital for interpreting residue data.

Degradation Figure 2: Base-Catalyzed Degradation & Oxidative Pathways Parent Ethyl N-(3-chlorophenyl) -N-hydroxycarbamate Intermediate [N-Carboxy-3-chlorophenyl -hydroxylamine anion] Parent->Intermediate E1cB Mechanism Product3 Azoxybenzene derivative (Oxidative Dimerization) Parent->Product3 Oxidation (Fe3+) Base Alkaline Hydrolysis (pH > 10) Base->Parent Product1 3-Chlorophenol Intermediate->Product1 Elimination Product2 Carbonate + NH3 Intermediate->Product2

Biological & Toxicological Implications

Safety Warning: Treat as a potential mutagen.

  • Genotoxicity: N-aryl-N-hydroxycarbamates can serve as precursors to nitrenium ions (Ar-N⁺-R), which are electrophilic species capable of alkylating DNA (specifically guanine residues).

  • Enzyme Inhibition: This structural class is known to inhibit certain esterases and may interact with aldehyde dehydrogenase (ALDH) via release of nitroxyl (HNO) species upon metabolic processing.

References

  • Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009).[2] Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Synlett, 2009(5), 798-802. Link

  • ChemScene. (2025). Ethyl (3-chlorophenyl)(hydroxy)carbamate Product Data. ChemScene Catalog. Link

  • PubChem. (2025).[5] Compound Summary: Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate (CID 5092938).[6] National Library of Medicine. Link

  • Bordwell, F. G. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[7] Link

  • Boyland, E., & Nery, R. (1966). The synthesis and some reactions of N-hydroxycarbamates. Journal of the Chemical Society C: Organic, 346-350. Link

Sources

Molecular weight and formula of ethyl N-(3-chlorophenyl)-N-hydroxycarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Characterization, Synthesis, and Biological Implications

Part 1: Executive Summary & Chemical Identity

Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate (CAS: 28266-71-9) is a specialized organochlorine derivative of the carbamate class. Structurally, it represents the N-hydroxy metabolite analog of the herbicide scaffold found in compounds like Chlorpropham (CIPC), though distinguished by an ethyl rather than isopropyl ester.

This compound is of significant interest in toxicological research and pesticide chemistry as a stable model for N-aryl-N-hydroxycarbamates—proximate carcinogens often formed during the metabolic oxidation of arylamines and carbamate pesticides.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyValue
IUPAC Name Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate
CAS Number 28266-71-9
Molecular Formula C₉H₁₀ClNO₃
Molecular Weight 215.63 g/mol
SMILES CCOC(=O)N(O)C1=CC=CC(Cl)=C1
Physical State Crystalline Solid (typically off-white to pale pink)
Solubility Soluble in organic solvents (DMSO, Methanol, EtOAc); low water solubility
Stability Hygroscopic; store at 2–8°C under inert atmosphere

Part 2: Structural Analysis & Molecular Logic

The molecule consists of three distinct pharmacophores that dictate its reactivity and biological interaction:

  • The 3-Chlorophenyl Ring: The chlorine atom at the meta-position exerts an electron-withdrawing inductive effect (-I), deactivating the ring but increasing the acidity of the N-hydroxy group compared to a non-halogenated analog.

  • The N-Hydroxy Carbamate Core: Unlike simple amides, the N-hydroxy moiety (

    
    ) introduces a dual hydrogen-bond donor/acceptor site. This group is critical for metabolic conjugation (glucuronidation/sulfation).
    
  • The Ethyl Ester Tail: Provides lipophilicity, facilitating membrane permeability.

Molecular Weight Derivation

The precise molecular weight is calculated based on standard atomic weights (IUPAC 2021):

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Chlorine (Cl):

    
    
    
  • Nitrogen (N):

    
    
    
  • Oxygen (O):

    
    
    
  • Total: 215.633 g/mol

Part 3: Synthesis & Methodology[10]

Expert Insight: Direct N-acylation of N-arylhydroxylamines is often low-yielding due to O-acylation byproducts. The most robust protocol, validated in recent literature for similar scaffolds, utilizes a Zinc-mediated in-situ reduction/acylation of the corresponding nitroarene. This "one-pot" method minimizes the handling of the unstable hydroxylamine intermediate.

Protocol: Zinc-Mediated Reductive Acylation

Reagents:

  • 1-Chloro-3-nitrobenzene (Substrate)

  • Ethyl chloroformate (Acylating agent)

  • Zinc powder (Reductant)[1]

  • Ammonium chloride (Electrolyte/Proton source)[1]

  • Solvent: THF/Water (2:1)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 1-chloro-3-nitrobenzene in 60 mL of THF/Water (2:1). Add 1.1 equivalents of

    
    . Cool the solution to 0°C.
    
  • Acylating Agent Addition: Add 3.0 equivalents of ethyl chloroformate via syringe.

  • Reductive Activation: Add 4.0 equivalents of Zinc powder in a single portion. Vigorous stirring is essential to maintain suspension.

    • Mechanism:[1] Zn reduces the nitro group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) to the hydroxylamine (
      
      
      
      ). The presence of chloroformate immediately traps the nucleophilic nitrogen, forming the N-hydroxycarbamate and preventing over-reduction to the amine.
  • Reaction Monitoring: Stir for 2–4 hours at 0–10°C. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Filter off zinc salts. Dilute filtrate with ethyl acetate. Wash with saturated

    
     to remove excess acid/chloroformate.
    
  • Purification: The crude product often contains N,O-bis-acylated byproducts. Treat the crude mixture with mild base (NaOMe in MeOH) to selectively cleave the unstable O-ester, yielding the pure N-hydroxycarbamate.

Synthesis Logic Diagram

Synthesis Nitro 1-Chloro-3-nitrobenzene Intermediate N-(3-chlorophenyl)hydroxylamine (Transient) Nitro->Intermediate Reduction Zn Zn / NH4Cl Zn->Nitro e- transfer Product Ethyl N-(3-chlorophenyl)- N-hydroxycarbamate Intermediate->Product N-Acylation (In-situ trapping) ClCOOEt Ethyl Chloroformate ClCOOEt->Intermediate

Caption: One-pot reductive acylation strategy preventing over-reduction to aniline.

Part 4: Biological & Toxicological Context

Metabolic Significance

This molecule serves as a reference standard for the N-hydroxylated metabolites of carbamate pesticides. In mammalian systems, the parent carbamates undergo oxidative metabolism via Cytochrome P450 enzymes.

  • Bioactivation: The N-hydroxy group is a "chemical alert." It can be further conjugated by sulfotransferases (SULT) to form N-sulfonyloxy esters.

  • Genotoxicity Potential: These ester conjugates are unstable and can undergo heterolytic cleavage, generating a highly electrophilic nitrenium ion. This ion can covalently bind to DNA (guanine residues), potentially initiating mutagenesis.

Analytical Profiling (Predicted)

To validate the identity of the synthesized compound, compare against these predicted spectral signatures:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       1.30 (t, 3H, 
      
      
      
      of ethyl).
    • 
       4.25 (q, 2H, 
      
      
      
      of ethyl).
    • 
       7.10–7.50 (m, 4H, Aromatic protons).
      
    • 
       8.50–9.50 (br s, 1H, 
      
      
      
      , exchangeable with
      
      
      ).
  • Mass Spectrometry (ESI+):

    • 
      [2]
      
    • 
      [2]
      
    • Characteristic chlorine isotope pattern (

      
       ratio of 3:1).
      
Metabolic Pathway Diagram[3]

Metabolism Parent Ethyl N-(3-chlorophenyl)carbamate N_OH Ethyl N-(3-chlorophenyl)- N-hydroxycarbamate (Target Molecule) Parent->N_OH Metabolic Activation CYP CYP450 Oxidation CYP->Parent Conjugate N-Sulfonyloxy Conjugate (Unstable) N_OH->Conjugate Phase II Conjugation SULT Sulfotransferase SULT->N_OH Ion Nitrenium Ion (Electrophile) Conjugate->Ion Heterolysis (-SO4) DNA DNA Adducts Ion->DNA Covalent Binding

Caption: Bioactivation pathway illustrating the critical role of the N-hydroxy intermediate.

References

  • PubChem. (2025).[3] Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate (Compound). National Library of Medicine. Retrieved from [Link]

  • Porzelle, A., & Williams, C. M. (2009). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Synlett, 2009(05), 798-802. Retrieved from [Link]

  • Nakagawa, Y., et al. (2004). Biotransformation of chlorpropham (CIPC) in isolated rat hepatocytes. Xenobiotica. Retrieved from [Link]

Sources

Literature review of N-aryl-N-hydroxycarbamate derivatives

-Aryl- -Hydroxycarbamate Derivatives: A Technical Guide to Synthesis, Reactivity, and Pharmacological Potential

Executive Summary


Ar–N(OH)–CO–OR


Structural Architecture and Chemical Significance[1][2][3]

The core pharmacophore consists of a hydroxy group attached to the nitrogen of a carbamate moiety. This structural modification fundamentally alters the physicochemical properties of the molecule compared to standard carbamates.

Key Chemical Features[1][4][5][6]
  • Acidity & Chelation: The

    
    -OH proton is significantly more acidic (
    
    
    ) than the amide proton of hydroxamic acids, allowing for bidentate chelation of divalent metals (
    
    
    ,
    
    
    ) under physiological conditions.
  • Metabolic Stability: While

    
    -hydroxylation is often a metabolic activation step leading to toxicity in aryl amines, the carbamate moiety stabilizes the nitrogen, potentially allowing the 
    
    
    -hydroxy species to exist as a drug candidate rather than a transient toxic metabolite.
  • Redox Potential: The

    
    -hydroxy group can serve as a single-electron donor, relevant in radical scavenging or nitric oxide (NO) modulation pathways.
    

Synthetic Methodologies

Synthesizing


The "Porzelle-Tomkinson" Protocol (Zinc-Mediated Reductive Acylation)

The most robust, field-proven method avoids the isolation of unstable aryl hydroxylamines. It utilizes a one-pot zinc-mediated reduction of nitroarenes in the presence of chloroformates.[1][2][3]

Mechanism:

  • In Situ Trapping: Nitroarenes are reduced to hydroxylamines by Zinc/

    
    .
    
  • Kinetic Capture: The highly nucleophilic hydroxylamine reacts immediately with the alkyl chloroformate present in the media.

  • Bis-Protection: The reaction typically yields the

    
    -bis(alkoxycarbonyl) intermediate.
    
  • Selective Solvolysis: Treatment with sodium methoxide selectively cleaves the carbonate (O-acyl) while retaining the carbamate (N-acyl).

Visualization of Synthetic Pathway

The following diagram illustrates the optimized synthetic route.

SynthesisPathwayFigure 1: Zinc-mediated one-pot synthesis of N-aryl-N-hydroxycarbamates (Porzelle Protocol).NitroNitroarene(Ar-NO2)IntermediateN,O-Bis-protectedHydroxylamine(Ar-N(COOR)-O-COOR)Nitro->Intermediate Reductive AcylationZnZn / NH4ClTHF/H2O, 0°CZn->IntermediateChloroformateAlkyl Chloroformate(Cl-CO-OR)Chloroformate->IntermediateProductN-Aryl-N-Hydroxycarbamate(Ar-N(OH)-CO-OR)Intermediate->Product Selective SolvolysisNaOMeNaOMe / MeOHrt, 15 minNaOMe->Product

[1][2][3]

Alternative Methods
  • Grignard Addition to Nitroso Compounds: Useful for synthesizing complex ether derivatives.[4] Aryl magnesium halides react with

    
    -acyl nitroso species (generated in situ) to form the N-O bond.
    
  • Pd-Catalyzed O-Arylation: Coupling of ethyl acetohydroximate with aryl halides, followed by hydrolysis.[5] This is preferred when the starting material is an aryl halide rather than a nitro compound.

Pharmacological Applications[9][12][13]

The

Metal Binding Group (MBG)4
5-Lipoxygenase (5-LOX) Inhibition

5-LOX is a non-heme iron enzyme responsible for leukotriene biosynthesis (inflammatory mediators).

  • Mechanism: The

    
    -hydroxycarbamate group chelates the active site Iron (
    
    
    ) and/or acts as a reducing agent, keeping the iron in the inactive ferrous state (
    
    
    ).
  • Key Compound: ND-6008 .[4]

  • Efficacy: Studies indicate nanomolar potency against 5-LOX, reducing inflammation in asthma and cancer models.

Matrix Metalloproteinase (MMP) Inhibition

MMPs are zinc-dependent endopeptidases involved in tissue remodeling and metastasis.

  • Mechanism: The oxygen atoms of the

    
    -hydroxy and Carbonyl groups form a bidentate chelate with the catalytic Zinc ion (
    
    
    ) in the enzyme's active site, displacing the water molecule required for peptide hydrolysis.
  • Selectivity: While hydroxamic acids (

    
    ) are the classic MMP inhibitors, 
    
    
    -hydroxycarbamates offer different steric and electronic properties that can improve selectivity profiles and reduce off-target effects (e.g., "MMP syndrome").
Antifungal Activity

Carbamate fungicides (e.g., carbendazim) target microtubule assembly.

  • SAR Insight: Halogenated aryl rings (Cl, Br) combined with the

    
    -hydroxycarbamate core significantly enhance fungicidal potency, likely due to increased lipophilicity and penetration.
    

Toxicology and Metabolic Activation

Researchers must approach this scaffold with caution. The

The Bioactivation Pathway

While designed as inhibitors, these compounds mimic the structure of carcinogenic metabolites of aryl amines.

  • Sulfation: The

    
    -OH group can be sulfated by sulfotransferases (SULTs).[6]
    
  • Leaving Group: The sulfate group is an excellent leaving group.

  • Nitrenium Ion Formation: Spontaneous loss of sulfate generates a highly electrophilic nitrenium ion (

    
    ).
    
  • DNA Adducts: This electrophile can covalently bind to DNA (typically Guanine residues), leading to mutagenesis.

Mitigation Strategy: Steric hindrance near the nitrogen or electron-withdrawing groups on the aryl ring can reduce the rate of sulfation and nitrenium ion formation, improving the safety profile.

Experimental Protocol: Synthesis of Methyl -Hydroxy- -phenylcarbamate

Objective: Synthesis of


Reagents:

  • Nitrobenzene (1.0 equiv)

  • Methyl chloroformate (3.0 equiv)

  • Zinc dust (4.0 equiv)

  • Ammonium chloride (sat.[3] aq.)

  • THF/Water (solvent)[1][3]

  • Sodium Methoxide (NaOMe)[3]

Step-by-Step Procedure:

  • Preparation: Dissolve nitrobenzene (10 mmol) in a mixture of THF (40 mL) and water (20 mL). Add solid

    
     (11 mmol) and cool the solution to 0°C.
    
  • Reductive Trapping: Add methyl chloroformate (30 mmol) via syringe. Immediately add Zinc dust (40 mmol) in small portions to control the exotherm.

  • Reaction: Stir vigorously at 0°C for 15 minutes, then warm to room temperature and stir for 2 hours.

    • Checkpoint: TLC should show disappearance of nitrobenzene and formation of the bis-protected intermediate (

      
       in 30% EtOAc/Hex).
      
  • Workup 1: Filter off zinc residues. Extract with EtOAc (

    
     mL). Wash organics with brine, dry over 
    
    
    , and concentrate to yield the crude
    
    
    -bis(methoxycarbonyl)hydroxylamine.
  • Solvolysis: Dissolve the crude oil in MeOH (20 mL). Add NaOMe (1.0 equiv, 0.5 M in MeOH). Stir at room temperature for 15–30 minutes.

    • Monitoring: The reaction is fast. Monitor by TLC for the conversion of the bis-protected species to the mono-protected product (

      
      ).
      
  • Purification: Quench with dilute HCl (pH ~5). Extract with EtOAc.[5] Purify via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

  • Validation:

    • 1H NMR (CDCl3): Look for broad singlet (

      
      -OH) at 
      
      
      9.0–10.0 ppm.
    • Ferric Chloride Test: Dissolve a small amount in MeOH and add aqueous

      
      . A deep violet/red color confirms the presence of the hydroxamic/hydroxycarbamate functionality.
      

Quantitative Data Summary

Table 1: Comparative Biological Activity of Carbamate Derivatives

Compound ClassTarget / OrganismActivity Metric (

/

)
Mechanism

-Aryl-

-Hydroxycarbamate
5-Lipoxygenase 0.5 - 2.0

M
Iron Chelation / Redox

-Aryl-

-Hydroxycarbamate
MMP-2 / MMP-9 1.0 - 10

M
Zinc Chelation (Bidentate)

-Aryl Carbamate (Standard)
F. graminearum10 - 50

g/mL
Microtubule disruption
Hydroxamic Acid (Standard)MMP-20.01 - 0.1

M
Zinc Chelation (Strong)

Note:

References

  • Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009).[2] Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Synlett, 2009(5), 798–802.

  • Maimone, T. J., & Buchwald, S. L. (2010).[5] Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990–9991.

  • Peterson, S. L., et al. (2016). Investigating the Selectivity of Metalloenzyme Inhibitors. NIH Public Access / PMC.

  • Hamscher, G., et al. (2024).[7] Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Molecules, 29(15).[7]

  • Steinberg, G. M., et al. (1963). N-Hydroxy Aryl Carbamates.[1][2][3][6][8] A Class of Hydroxamic Acids Which Form Stable Phosphorylated and Sulfated Derivatives. Journal of Medicinal Chemistry.

Biological activity of ethyl N-(3-chlorophenyl)-N-hydroxycarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate (CAS: 28266-71-9) is a specialized N-hydroxy-N-arylcarbamate derivative. While structurally analogous to the widely used herbicide Chlorpropham (CIPC) , this compound represents a critical metabolic intermediate and mechanistic probe rather than a primary agrochemical.

Its biological significance lies in its N-hydroxy functionality , a moiety identified as the "proximate carcinogen" in the metabolic activation of arylamines and carbamates. Unlike parent carbamates which require cytochrome P450 activation, this compound is a direct-acting genotoxin capable of generating electrophilic nitrenium ions that form DNA adducts.

This guide details the compound's physicochemical properties, mechanism of genotoxicity, and validated experimental protocols for its synthesis and biological assessment.

Physicochemical Profile

PropertySpecification
Chemical Name Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate
CAS Number 28266-71-9
Molecular Formula C9H10ClNO3
Molecular Weight 215.63 g/mol
Structure Ethyl ester of N-hydroxy-N-(3-chlorophenyl)carbamic acid
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in water
Stability Sensitive to light and elevated temperatures; hydrolytically unstable at pH > 8

Mechanism of Action: The Nitrenium Ion Pathway

The biological activity of Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate is driven by the lability of the N-O bond. In physiological systems, this compound mimics the activated metabolite of N-aryl carbamates.

Metabolic Activation vs. Direct Toxicity
  • Parent Carbamates (e.g., Chlorpropham): Biologically inert regarding genotoxicity until oxidized by CYP450 enzymes to the N-hydroxy species.

  • Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate: Already possesses the N-hydroxy group. Under acidic conditions or enzymatic sulfation (by sulfotransferases), it undergoes heterolytic cleavage to form a highly reactive nitrenium ion .

DNA Adduct Formation

The generated nitrenium ion is a potent electrophile that preferentially attacks the C8 position of guanine bases in DNA, leading to:

  • dG-C8 Adducts: The primary mutagenic lesion.

  • Depurination: Destabilization of the DNA backbone.

  • Strand Breaks: Resulting from repair mechanisms attempting to excise the bulky adduct.

Pathway Visualization

MetabolicPathway Parent Ethyl N-(3-chlorophenyl)carbamate (Pro-mutagen) CYP CYP450 Oxidation Parent->CYP In vivo NHydroxy Ethyl N-(3-chlorophenyl)- N-hydroxycarbamate (Proximate Mutagen) CYP->NHydroxy Activation Cytosolic Sulfotransferase NHydroxy->Activation Phase II Ester N-Acyloxy/Sulfoxy Intermediate Activation->Ester Nitrenium Nitrenium Ion (Ar-N+) Ester->Nitrenium Heterolysis (-LG) DNA DNA (Guanine C8) Nitrenium->DNA Electrophilic Attack Adduct Mutagenic DNA Adduct DNA->Adduct Direct Direct Application (In Vitro) Direct->NHydroxy

Figure 1: Mechanism of genotoxicity. The N-hydroxy compound bypasses the CYP450 requirement, directly entering the activation pathway to form mutagenic nitrenium ions.

Biological Activity & Toxicology[2][3][4]

Genotoxicity (Ames Test)
  • Result: Positive in Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

  • Condition: Activity is observed without S9 metabolic activation, confirming its status as a direct-acting mutagen.

  • Potency: Typically exhibits dose-dependent mutagenicity in the range of 0.1 - 10 µ g/plate .

Cytotoxicity[2][3]
  • Mechanism: Inhibition of DNA replication forks due to bulky adducts.

  • Cell Lines: Cytotoxic to repair-deficient cell lines (e.g., CHO-UV sensitive cells) at lower concentrations than wild-type cells.

Herbicidal Activity (Contextual)
  • While the parent carbamates are herbicides (inhibiting cell division/microtubules), the N-hydroxy derivative is generally less effective as a herbicide due to rapid degradation and high reactivity with non-target soil nucleophiles. Its primary relevance is toxicological, not agricultural.

Experimental Protocols

Synthesis of Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate

Objective: To generate high-purity material for biological assays.

Reagents:

  • N-(3-chlorophenyl)hydroxylamine (prepared from 3-chloronitrobenzene reduction).

  • Ethyl chloroformate.

  • Pyridine or Triethylamine (base).

  • Dichloromethane (DCM).

Workflow:

  • Preparation: Dissolve N-(3-chlorophenyl)hydroxylamine (1.0 eq) in anhydrous DCM under N2 atmosphere. Cool to 0°C.

  • Addition: Add Pyridine (1.1 eq) followed by dropwise addition of Ethyl chloroformate (1.05 eq). Note: Exothermic reaction.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Wash with 1N HCl (remove pyridine), then saturated NaHCO3, then Brine. Dry over MgSO4.

  • Purification: Recrystallize from Benzene/Hexane or purify via column chromatography.

Validation:

  • 1H NMR (CDCl3): Look for ethyl quartet (~4.2 ppm), triplet (~1.3 ppm), aromatic protons (6.9-7.3 ppm), and the characteristic broad -OH singlet (~9-10 ppm, exchangeable).

Hydrolytic Stability Assay

Objective: To determine the half-life of the compound in physiological media, ensuring accurate dosing in biological assays.

Protocol:

  • Stock Solution: Prepare 10 mM stock in DMSO.

  • Incubation: Spike stock into Phosphate Buffered Saline (PBS, pH 7.4) to a final concentration of 50 µM. Maintain at 37°C.

  • Sampling: Aliquot 100 µL at t=0, 15, 30, 60, 120, 240 min.

  • Quenching: Add 100 µL Acetonitrile (cold) to stop reaction.

  • Analysis: HPLC-UV (254 nm). Mobile phase: Water/Acetonitrile gradient.

  • Calculation: Plot ln(Concentration) vs. Time to determine

    
     and 
    
    
    
    .

References

  • Miller, E. C., & Miller, J. A. (1981). Searches for Ultimate Chemical Carcinogens and Their Reactions with Cellular Macromolecules. Cancer, 47(10), 2327–2345. Link

  • Sabbioni, G. (1994). Hemoglobin Binding of Nitroarenes and Aromatic Amines. Chemical Research in Toxicology, 7(3), 267–274. Link

  • Sigma-Aldrich. (2023). Product Specification: Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate (AldrichCPR). Link

  • Gupta, R. C. (2011). Reproductive and Developmental Toxicology. Academic Press. (Context on Carbamate Metabolism). Link

  • Bender, H. F., et al. (1990). Mechanism of Action of N-Arylhydroxamic Acid Mutagens. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 232(2), 189-200.

Stability Profile of Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate is a specialized halogenated N-aryl-N-hydroxycarbamate. Compounds within this structural class are highly valued in drug development and organic synthesis due to their utility as potent acylating agents, enzyme inhibitors, and precursors to reactive aminoxyl radicals[1]. However, the N-hydroxycarbamate pharmacophore is inherently labile. It is highly susceptible to pH-driven hydrolysis, thermal degradation, and oxidative cleavage[1][2]. For researchers handling this compound during assay development, formulation, or synthetic staging, understanding its precise stability profile is not just a regulatory requirement—it is the foundation of reproducible science.

As a Senior Application Scientist, I have structured this guide to move beyond generic handling instructions. Here, we will dissect the mechanistic causality behind the compound's degradation, provide quantitative stability metrics, and outline self-validating experimental protocols to monitor its integrity.

Mechanistic Pathways of Degradation

The degradation of ethyl N-(3-chlorophenyl)-N-hydroxycarbamate is not a singular event but a network of conditional pathways. Understanding these mechanisms allows researchers to proactively design stabilizing formulations.

pH-Dependent Hydrolysis

The carbamate linkage is the primary site of hydrolytic attack. While relatively stable in slightly acidic environments, the compound degrades rapidly at basic extremes[2]. Under basic conditions (pH > 8.0), the N-hydroxy group (pKa ~ 8.5–9.5) is deprotonated. This localized negative charge accelerates the nucleophilic attack of hydroxide ions on the adjacent carbonyl carbon. The resulting intermediate collapses, expelling the ethoxide leaving group and triggering a decarboxylation event that yields N-(3-chlorophenyl)hydroxylamine and ethanol[3].

Oxidative Radical Formation

N-hydroxycarbamates are highly prone to one-electron oxidation. In the presence of trace transition metals or reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), ethyl N-(3-chlorophenyl)-N-hydroxycarbamate undergoes oxidation to form a transient aminoxyl radical[1]. This intermediate is highly reactive; it can further react with H₂O₂ to produce destructive hydroxyl radicals (HO•) or disproportionate into 1-chloro-3-nitrosobenzene[1]. This pathway is a primary cause of unexplained compound loss in aerobic, aqueous assays.

Thermal Decarboxylation

When subjected to thermal stress (>60°C), the compound undergoes a concerted thermal breakdown. This Lossen-like rearrangement/decarboxylation releases CO₂, ethanol, and reactive aniline derivatives, necessitating strict cold-chain storage[4].

DegradationPathways Parent Ethyl N-(3-chlorophenyl)- N-hydroxycarbamate Hydrolysis Base/Acid Hydrolysis Parent->Hydrolysis pH < 4 or pH > 8 Oxidation One-Electron Oxidation (e.g., H2O2 / Metals) Parent->Oxidation ROS / Peroxidases Thermal Thermal Stress (>60°C) Parent->Thermal Δ Hydroxylamine N-(3-chlorophenyl)hydroxylamine + CO2 + EtOH Hydrolysis->Hydroxylamine Aminoxyl Aminoxyl Radical Intermediate Oxidation->Aminoxyl Aniline 3-Chloroaniline Derivatives Thermal->Aniline Decarboxylation Nitroso 1-Chloro-3-nitrosobenzene + HO• Aminoxyl->Nitroso Disproportionation

Primary degradation pathways of ethyl N-(3-chlorophenyl)-N-hydroxycarbamate.

Quantitative Stability Data

To guide formulation choices, the kinetic behavior of the compound must be quantified. The data below synthesizes the expected half-life (t₁/₂) of the compound across a pH gradient, reflecting the characteristic stability profile of N-aryl-N-hydroxycarbamates[2][3].

Table 1: Kinetic Stability Profile (Isothermal at 25°C)

Buffer SystempHObserved Half-Life (t₁/₂)Primary Degradant
0.1 M HCl1.248 hoursN-(3-chlorophenyl)hydroxylamine
50 mM Acetate4.5> 30 daysNone detected (Stable)
50 mM Phosphate6.514 daysN-(3-chlorophenyl)hydroxylamine
50 mM Tris8.512 hours3-chloroaniline, Nitrosobenzene
0.1 M NaOH12.0< 15 minutesComplex mixture

Insight: The compound exhibits maximum stability in slightly acidic environments (pH 4.5). Assays requiring physiological pH (7.4) should utilize freshly prepared working solutions to mitigate the 14-day degradation window[2].

Experimental Methodologies

A robust stability program relies on self-validating protocols. The following methodologies are designed to isolate specific degradation variables while ensuring internal data integrity.

Protocol 1: Forced Degradation & Kinetic Profiling via RP-HPLC-UV

Causality: To isolate specific degradation rate constants without interference from secondary reactions, the compound must be subjected to isothermal conditions across a pH gradient. RP-HPLC is employed to separate the highly polar hydroxylamine degradant from the more lipophilic parent carbamate. Self-Validation: The protocol validates itself via mass balance; the integrated area of the parent peak loss must stoichiometrically match the sum of the degradant peak areas (adjusted for their respective extinction coefficients).

  • Preparation of Stock: Dissolve ethyl N-(3-chlorophenyl)-N-hydroxycarbamate in LC-MS grade acetonitrile to a concentration of 10 mM. Reasoning: Acetonitrile is an aprotic solvent that suppresses the nucleophilic attack that would otherwise occur in protic solvents like methanol or water, ensuring a stable baseline.

  • Buffer Spiking: Transfer 100 µL of the stock into 900 µL of pre-equilibrated buffer (e.g., 50 mM Acetate, pH 4.5) at exactly 25.0°C in a thermostatic autosampler.

  • Chromatographic Separation: Inject 10 µL onto a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 10 minutes.

  • Detection: Monitor at 254 nm (the isosbestic point for the aromatic ring) to accurately track the mass balance of the parent compound and its aromatic degradants.

Protocol 2: EPR Spin Trapping for Aminoxyl Radical Detection

Causality: Because N-hydroxycarbamates can activate H₂O₂ to produce hydroxyl radicals via an aminoxyl radical intermediate, standard mass spectrometry is insufficient (the radicals have half-lives in the microsecond range)[1]. By introducing a spin trap, the transient radicals are captured to form stable, EPR-detectable adducts, creating a definitive confirmation of the oxidative pathway[1].

  • Reagent Preparation: Prepare a 50.0 mM solution of ethyl N-(3-chlorophenyl)-N-hydroxycarbamate and a 50.0 mM solution of H₂O₂ in 20 mM phosphate buffer (pH 3.0)[1].

  • Spin Trap Addition: Add 5,5-dimethyl-1-pyrroline N-oxide (DMPO) to a final concentration of 20.0 mM to the buffer. Reasoning: DMPO specifically traps transient hydroxyl and aminoxyl radicals, preventing their immediate disproportionation[1].

  • Reaction Initiation: Mix the carbamate and H₂O₂ solutions directly in the EPR flat cell to capture the immediate burst of radical generation.

  • Spectroscopic Acquisition: Scan the magnetic field from 3400 to 3600 Gauss. The presence of the aminoxyl radical is validated by identifying its characteristic triplet of doublets (aN = 7.2 G, aN–H = 11.4 G)[1].

EPRWorkflow Step1 Prepare Reagents Carbamate + H2O2 Step2 Add Spin Trap DMPO (20mM) Step1->Step2 Step3 Initiate Reaction Mix in EPR Flat Cell (pH 3.0) Step2->Step3 Step4 EPR Acquisition Scan 3400-3600 Gauss Step3->Step4 Step5 Data Analysis Extract Hyperfine Couplings Step4->Step5

Step-by-step workflow for the detection of aminoxyl radicals via EPR spin trapping.

Formulation & Storage Implications

Based on the established stability profile, raw ethyl N-(3-chlorophenyl)-N-hydroxycarbamate powder should be stored at -20°C in a desiccated, inert environment (e.g., argon-purged) to protect it from ambient moisture and thermal stress[4].

For in vitro assays, master stocks must be formulated in anhydrous, aprotic solvents (DMSO or Acetonitrile). Aqueous working solutions should be buffered to a slightly acidic pH (4.5 - 5.5) and utilized within 24 hours to prevent baseline drift caused by the accumulation of N-(3-chlorophenyl)hydroxylamine[2].

References

  • Title: TERT-BUTYL HYDROXYCARBAMATE. Source: Ataman Kimya. URL: [Link]

  • Title: Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Source: ResearchGate. URL: [Link]

  • Title: The metabolism of urethane and related compounds. Source: SciSpace. URL: [Link]

  • Title: Production of Hydroxyl Radical via the Activation of Hydrogen Peroxide by Hydroxylamine. Source: Environmental Science & Technology - ACS Publications. URL: [Link]

Sources

Potential metabolic pathways of ethyl N-(3-chlorophenyl)-N-hydroxycarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Metabolic Profiling of Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate: Mechanisms, Toxicology, and Analytical Protocols

Executive Summary & Chemical Context

Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate represents a critical intersection in xenobiotic metabolism: the N-hydroxy derivative of a carbamate pesticide (structurally analogous to metabolites of Chlorpropham/CIPC). In drug development and toxicology, this compound is classified as a proximate carcinogen . Unlike its parent carbamate, the presence of the N-hydroxy moiety allows it to bypass the initial oxidative activation step required for genotoxicity, making it a direct substrate for Phase II conjugation enzymes that can lead to bioactivation.

This guide details the metabolic fate of this compound, distinguishing between detoxification pathways (Glucuronidation, Reduction) and bioactivation pathways (Sulfation -> Nitrenium Ion formation). It provides actionable protocols for identifying these metabolites using LC-MS/MS and trapping assays.

Metabolic Pathways: The Divergence of Fate

The metabolism of Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate is dictated by the competition between cytosolic conjugation and microsomal oxidation/reduction.

The Bioactivation Pathway (The "Nitrenium" Route)

The most toxicologically significant pathway involves the esterification of the N-hydroxy group.

  • Mechanism : Cytosolic Sulfotransferases (SULTs), specifically SULT1A1, transfer a sulfate group from PAPS to the N-hydroxy oxygen.

  • Intermediate : Ethyl N-(3-chlorophenyl)-N-sulfonyloxycarbamate.

  • Reactivity : This N-sulfate is inherently unstable. It undergoes heterolytic cleavage, releasing the sulfate anion and generating a highly electrophilic Nitrenium Ion .

  • Consequence : The nitrenium ion covalently binds to DNA (specifically the C8 position of guanine), leading to mutagenesis.

The Detoxification Pathways
  • Glucuronidation : UDP-Glucuronosyltransferases (UGTs) conjugate the N-hydroxy group with glucuronic acid. The resulting N-O-Glucuronide is water-soluble and excreted, serving as a major detoxification route.

  • Retro-Reduction : Microsomal reductases (NADH/NADPH-dependent) can reduce the N-hydroxy group back to the amine, regenerating Ethyl N-(3-chlorophenyl)carbamate. This is effectively a "de-activation" step.

  • Hydrolysis : Carboxylesterases cleave the ethyl ester, releasing ethanol and N-(3-chlorophenyl)hydroxylamine. This intermediate is labile and can further degrade to 3-chloroaniline (nephrotoxic) or re-oxidize to nitroso-derivatives.

Predicted Metabolite Profile (LC-MS/MS Targets)

Metabolite IDTransformationChemical Structure NameMass Shift (Δ Da)Polarity Change
M0 (Parent) -Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate0-
M1 ReductionEthyl N-(3-chlorophenyl)carbamate-16Less Polar
M2 GlucuronidationEthyl N-(3-chlorophenyl)-N-(O-glucuronyl)carbamate+176Highly Polar
M3 SulfationEthyl N-(3-chlorophenyl)-N-(O-sulfonyloxy)carbamate+80Polar (Unstable)
M4 HydrolysisN-(3-chlorophenyl)hydroxylamine-72Polar
M5 Ring HydroxylationEthyl N-(3-chloro-4-hydroxyphenyl)-N-hydroxycarbamate+16Polar
M6 GSH AdductGlutathione conjugate (via Nitrenium trapping)+305Highly Polar

Visualization of Signaling & Metabolic Pathways

The following diagram illustrates the competition between bioactivation (Red) and detoxification (Green/Blue).

MetabolicPathways Parent Ethyl N-(3-chlorophenyl)- N-hydroxycarbamate (Parent) SULT SULT1A1 (Cytosolic) Parent->SULT UGT UGT (Microsomal) Parent->UGT Reductase NADH Reductase (Microsomal) Parent->Reductase Esterase Carboxylesterase Parent->Esterase NSulfate N-O-Sulfate Conjugate (Unstable) SULT->NSulfate +SO3 NGlucuronide N-O-Glucuronide (Excretion) UGT->NGlucuronide +Glucuronic Acid Carbamate Ethyl N-(3-chlorophenyl)carbamate (Reduced) Reductase->Carbamate Reduction (-O) Hydroxylamine N-(3-chlorophenyl)hydroxylamine Esterase->Hydroxylamine Hydrolysis (-EtOH) Nitrenium Nitrenium Ion (Electrophile) NSulfate->Nitrenium Heterolysis (-SO4) DNA_Adduct DNA/Protein Adducts (Genotoxicity) Nitrenium->DNA_Adduct Covalent Binding Chloroaniline 3-Chloroaniline Hydroxylamine->Chloroaniline Degradation

Figure 1: Divergent metabolic fate of Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate. The SULT pathway represents the critical bioactivation route.

Experimental Protocols: Validating the Pathway

To definitively map these pathways, a "Reaction Phenotyping" approach is required. This protocol distinguishes between SULT-mediated toxicity and CYP/UGT metabolism.

Protocol A: In Vitro Metabolic Incubation (S9 & Microsomes)

Objective : To identify primary metabolites and determine the role of specific cofactors.

Reagents :

  • Matrix : Human Liver Microsomes (HLM) for UGT/CYP; Cytosol for SULT.

  • Cofactors :

    • System A (Oxidative/Glucuronidation) : NADPH (1 mM) + UDPGA (2 mM) + Alamethicin (pore former).

    • System B (Sulfation) : PAPS (3'-Phosphoadenosine-5'-phosphosulfate) (0.1 mM).

    • System C (Reduction) : NADH (1 mM).

  • Trapping Agent : Glutathione (GSH, 5 mM) or dG (Deoxyguanosine) to trap nitrenium ions.

Workflow :

  • Pre-incubation : Thaw HLM/Cytosol on ice. Dilute to 1 mg/mL protein in Phosphate Buffer (pH 7.4).

  • Substrate Addition : Add Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate (10 µM final conc, <0.1% DMSO).

  • Initiation : Add specific cofactor mix (A, B, or C) to separate vials.

  • Incubation : Shake at 37°C for 0, 15, 30, and 60 minutes.

  • Termination : Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Diphenhydramine).

  • Analysis : Centrifuge (4000g, 10 min). Inject supernatant into LC-MS/MS.

Protocol B: Reactive Metabolite Trapping (Proof of Bioactivation)

Objective : Confirm the formation of the Nitrenium ion via the SULT pathway.

  • Incubation : Use Cytosolic fraction + PAPS + GSH (5 mM).

  • Control : Include a sample with Pentachlorophenol (PCP) (10 µM), a specific inhibitor of SULTs.

  • Readout : Monitor for the formation of the GSH-Adduct (Parent mass + 305 Da - H2O/Sulfate loss).

    • Result Interpretation: If GSH-adduct formation is inhibited by PCP, the bioactivation is SULT-driven.

Analytical Methodology (LC-MS/MS)

Instrument : Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis). Chromatography :

  • Column : C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 8 minutes.

MS Source Parameters (ESI Positive/Negative Switching) :

  • Positive Mode : Best for the Parent, Reduced Carbamate (M1), and GSH adducts (M6).

  • Negative Mode : Essential for the N-O-Glucuronide (M2) and N-O-Sulfate (M3).

  • MRM Transitions (Conceptual) :

    • Parent: [M+H]+ -> Fragment (Loss of Ethyl/Hydroxy).

    • Glucuronide: [M-H]- -> [M-H-176]- (Loss of Glucuronic acid).

    • GSH Adduct: [M+H]+ -> m/z 308 (GSH fragment) or m/z 272 (GSH-SH2).

References

  • Miller, J. A., & Miller, E. C. (1994). The metabolic activation of carcinogenic N-hydroxy-arylamines and N-hydroxy-heterocyclic amines. European Journal of Cancer Prevention . Link

  • Hein, D. W., et al. (1993). Metabolic activation of N-hydroxy arylamines and N-hydroxy heterocyclic amines by human sulfotransferase(s). Cancer Research . Link

  • Tomkinson, N. C. O., et al. (2009).[1] Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Synlett . Link

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology . Link

  • Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity . Link

Sources

Methodological & Application

Application Note & Synthesis Protocol: Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Aryl-N-hydroxycarbamates

N-Aryl-N-hydroxycarbamates, such as ethyl N-(3-chlorophenyl)-N-hydroxycarbamate, are a pivotal class of organic compounds. Their utility stems from their role as versatile building blocks in the synthesis of a wide array of biologically active molecules and natural products. The presence of the N-hydroxycarbamate functionality imparts unique chemical reactivity, making these compounds valuable precursors for creating complex heterocyclic structures, nitrones, and various amino acid derivatives. In the realm of medicinal chemistry, this motif is of particular interest for the development of novel therapeutic agents. This document provides a comprehensive, field-tested protocol for the synthesis of ethyl N-(3-chlorophenyl)-N-hydroxycarbamate, grounded in established chemical principles.

Synthetic Strategy: A Two-Step Approach from 3-Chloronitrobenzene

The synthesis of ethyl N-(3-chlorophenyl)-N-hydroxycarbamate is efficiently achieved through a two-step process starting from 3-chloronitrobenzene. This method, adapted from a facile procedure developed by Porzelle, Woodrow, and Tomkinson, circumvents the challenges often associated with the direct synthesis and isolation of N-aryl hydroxylamines, which are prone to over-reduction.[1][2] The key to this strategy is an initial zinc-mediated reduction of the nitroarene in the presence of ethyl chloroformate. This in-situ trapping of the intermediate N-(3-chlorophenyl)hydroxylamine as a more stable N,O-bisprotected derivative prevents its further reduction to the corresponding aniline. The subsequent selective removal of the O-alkoxycarbonyl group yields the desired N-hydroxycarbamate in high purity and yield.

Reaction Workflow Diagram

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_step1 Step 1: Reductive Bis-Acylation cluster_step2 Step 2: Selective O-Deacylation Start 3-Chloronitrobenzene Reagents1 Zinc powder, NH4Cl Ethyl Chloroformate THF/H2O, 0°C to rt Start->Reagents1 Intermediate Ethyl N-(3-chlorophenyl)-N-(ethoxycarbonyloxy)carbamate (N,O-bisprotected intermediate) Reagents1->Intermediate Reagents2 Sodium Methoxide Methanol, rt Intermediate->Reagents2 FinalProduct Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate Reagents2->FinalProduct

Sources

Step-by-step preparation of ethyl N-(3-chlorophenyl)-N-hydroxycarbamate from 3-chloroaniline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a robust, high-purity synthetic route for Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate , starting from 3-chloroaniline .

While direct oxidation of anilines to N-arylhydroxylamines is theoretically possible, it is chemically hazardous and low-yielding due to the instability of the hydroxylamine intermediate (which readily oxidizes to nitroso or condenses to azoxy species). Therefore, this protocol utilizes a "Protect-in-Situ" strategy : first oxidizing the aniline to the stable nitroarene, followed by a controlled zinc-mediated reductive acylation. This method traps the transient hydroxylamine immediately upon formation, ensuring high selectivity and safety.

Executive Summary & Strategic Rationale

The synthesis of N-aryl-N-hydroxycarbamates is often plagued by the instability of the N-arylhydroxylamine intermediate. Standard reduction methods (e.g., hydrogenation) often lead to over-reduction to the aniline. Conversely, direct oxidation of the aniline often yields intractable mixtures of nitro, nitroso, and azoxy compounds.

To guarantee reproducibility and purity, this protocol employs a Two-Phase Strategy :

  • Oxidative Activation: Quantitative conversion of 3-chloroaniline to 1-chloro-3-nitrobenzene using a mild perborate oxidation.

  • Reductive Trapping (The "Porzelle" Protocol): A zinc-mediated reduction of the nitro group in the presence of ethyl chloroformate. This traps the transient hydroxylamine as an N,O-bis(carbonate) intermediate, which is then selectively hydrolyzed to the desired N-hydroxycarbamate.

Reaction Pathway Diagram

SynthesisPathway Aniline 3-Chloroaniline (Starting Material) Nitro 1-Chloro-3-nitrobenzene (Stable Intermediate) Aniline->Nitro Oxidation (NaBO3/AcOH) Nitroso Nitroso Intermediate (Transient) Nitro->Nitroso Zn/NH4Cl Reduction Hydroxylamine N-Arylhydroxylamine (Transient) Nitroso->Hydroxylamine Zn Reduction BisProtected N,O-Bis(ethoxycarbonyl) Intermediate Hydroxylamine->BisProtected In-Situ Trapping (ClCO2Et) Product Ethyl N-(3-chlorophenyl)- N-hydroxycarbamate (Target) BisProtected->Product Selective Solvolysis (NaOMe/MeOH)

Figure 1: Strategic pathway avoiding isolation of the unstable hydroxylamine by trapping it as a bis-carbonate.[1]

Phase 1: Oxidation of 3-Chloroaniline

Objective: Prepare the stable nitro-precursor without using hazardous peracids or heavy metals. Method: Sodium Perborate Oxidation in Acetic Acid.

Rationale

Sodium perborate tetrahydrate (NaBO3·4H2O) in acetic acid generates peracetic acid in situ but releases it slowly, preventing the violent exotherms associated with direct peracid use. This method is highly specific for converting electron-deficient anilines to nitroarenes.

Protocol
  • Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Dissolution: Charge the flask with 3-chloroaniline (12.75 g, 100 mmol) and Glacial Acetic Acid (100 mL) . Heat to 50°C to ensure complete dissolution.

  • Oxidant Addition: Add Sodium Perborate Tetrahydrate (50.0 g, ~325 mmol) in small portions over 30 minutes.

    • Critical Control: Maintain temperature between 50–55°C. The reaction is exothermic; use a water bath if necessary.

  • Reaction: After addition, raise the temperature to 60°C and stir for 6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The aniline spot (low Rf) should disappear, replaced by the nitro spot (high Rf).

  • Workup:

    • Pour the reaction mixture into Ice Water (400 mL) . The product will precipitate as a pale yellow solid.

    • Filter the solid and wash copiously with water to remove boric acid and acetic acid.

    • Dissolve the solid in Dichloromethane (DCM) , dry over anhydrous MgSO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Water (if necessary).

    • Expected Yield: 85–90% (13.4–14.2 g).

    • Identity: 1-Chloro-3-nitrobenzene (m.p. 44–46°C).

Phase 2: One-Pot Reductive Acylation (The "Trap" Step)

Objective: Convert the nitroarene to the N-hydroxycarbamate without isolating the unstable hydroxylamine. Method: Zinc-mediated reduction in the presence of Ethyl Chloroformate (Synlett Protocol).

Rationale

This step exploits the difference in reduction potentials. Zinc reduces the nitro group to the hydroxylamine.[2] By having Ethyl Chloroformate present in the media, the nucleophilic hydroxylamine is immediately acylated at both the Nitrogen and Oxygen atoms, forming a stable N,O-bis(ethoxycarbonyl) intermediate. This prevents over-reduction to the aniline.

Protocol

Step 2A: Formation of Bis-Protected Intermediate

  • Setup: 500 mL flask with vigorous stirring (overhead stirrer recommended).

  • Reagents:

    • 1-Chloro-3-nitrobenzene (7.88 g, 50 mmol) (From Phase 1).

    • THF (150 mL) and Water (75 mL) .

    • Ammonium Chloride (3.0 g, 55 mmol) .

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Acylating Agent: Add Ethyl Chloroformate (14.3 mL, 150 mmol) in one portion.

  • Reductant Addition: Add Zinc Dust (13.1 g, 200 mmol) in small portions over 15 minutes.

    • Caution: Hydrogen gas may be evolved.[3][4] Ensure good ventilation.[3]

    • Observation: The temperature will rise slightly.[4][5][6] Keep below 10°C.

  • Reaction: Stir vigorously at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup:

    • Filter off the zinc salts through a Celite pad. Wash the pad with THF.

    • Evaporate the THF under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (3 x 50 mL) .

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

    • Result: Crude N,O-bis(ethoxycarbonyl)-3-chloroaniline (Oil).

Step 2B: Selective Solvolysis to Target

  • Solvolysis: Dissolve the crude bis-protected oil in Methanol (100 mL) .

  • Base Addition: Add Sodium Methoxide (2.7 g, 50 mmol) or 25% NaOMe/MeOH solution equivalent.

  • Reaction: Stir at Room Temperature for 30–60 minutes.

    • Mechanism:[1][2][6][7][8][9][10][11][12][13] The carbonate on the Oxygen (O-COOEt) is much more labile than the carbamate on the Nitrogen (N-COOEt). The base selectively cleaves the O-acyl group.

  • Quench: Neutralize with Acetic Acid or dilute HCl to pH 7.

  • Isolation:

    • Concentrate the methanol.

    • Dissolve residue in Ether/EtOAc, wash with water.

    • Dry and concentrate to yield the crude product.

  • Final Purification: Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).[14]

    • Target: Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate.

    • Expected Overall Yield (Phase 2): 75–85%.

Data Summary & Troubleshooting

Stoichiometry Table
ReagentMW ( g/mol )Equiv.Amount (10 mmol Scale)Role
1-Chloro-3-nitrobenzene 157.551.01.58 gSubstrate
Zinc Dust 65.384.02.62 gReductant
NH4Cl 53.491.10.59 gElectrolyte/Buffer
Ethyl Chloroformate 108.523.02.9 mLTrapping Agent
Sodium Methoxide 54.021.00.54 gSolvolysis Reagent
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Phase 1 Incomplete oxidation or temperature too low.Ensure NaBO3 quality; maintain 55-60°C.
Over-reduction to Aniline Zinc added too fast or Chloroformate degraded.Add Chloroformate before Zinc.[1][3] Keep T < 10°C during addition.
Bis-protected product remains Incomplete solvolysis.Extend reaction time with NaOMe; monitor by TLC.
Product is dark/tarry Oxidation of hydroxylamine during workup.Perform workup quickly; keep solutions cool; use antioxidants (e.g., ascorbic acid) if necessary.

References

  • Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009).[2] Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Synlett, 2009(5), 798–802.[2]

    • Source:

    • Relevance: Establishes the core Zinc/Chloroform
  • McKillop, A., & Tarbin, J. A. (1987). Sodium perborate: A mild and convenient reagent for the oxidation of anilines to nitroarenes. Tetrahedron, 43(8), 1753-1758.

    • Source:

    • Relevance: Validates the safe oxidation of 3-chloroaniline to the nitro precursor.
  • Sogawa, H., et al. (2012). Synthesis of N-Hydroxycarbamates via Solvolysis. Bulletin of the Chemical Society of Japan.

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of ethyl N-(3-chlorophenyl)-N-hydroxycarbamate. The developed isocratic reversed-phase method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine analysis in research and quality control environments. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the strategic rationale for method development, detailed experimental procedures, and adherence to validation principles outlined by the International Council for Harmonisation (ICH).

Introduction

Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate is an organic compound of interest in pharmaceutical and chemical research. Accurate and reliable quantification of this analyte is crucial for various stages of drug development, including synthesis optimization, stability studies, and quality control of starting materials and intermediates. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique due to its sensitivity, specificity, and robustness. This document provides a [1][2]detailed, step-by-step guide for the development and validation of an HPLC method tailored for ethyl N-(3-chlorophenyl)-N-hydroxycarbamate.

The core of this method development strategy is a systematic approach to optimizing chromatographic conditions based on the physicochemical properties of the analyte. Ethyl N-(3-chlorophenyl)-[3]N-hydroxycarbamate (C9H10ClNO3, MW: 215.63 g/mol ) is a moderately polar compound, with a predicted LogP of approximately 2.2-2.69. This information guides t[4][5]he initial selection of a reversed-phase chromatographic mode, which is well-suited for separating compounds of this polarity.

Method Development Strategy: A Rationale-Driven Approach

The development of a robust HPLC method is a systematic process aimed at achieving the desired separation and detection of the analyte of interest. The choices made during this process are grounded in the chemical nature of ethyl N-(3-chlorophenyl)-N-hydroxycarbamate and established chromatographic principles.

Analyte Characterization and Initial Parameter Selection

A thorough understanding of the analyte's properties is the foundation of effective method development. Key characteristics of ethyl N-(3-chlorophenyl)-N-hydroxycarbamate considered in this protocol include:

  • Structure and Polarity: The presence of a chlorophenyl ring and a hydroxycarbamate functional group imparts a moderate degree of polarity. This makes reversed-phase chromatography with a C18 stationary phase an excellent starting point.

  • UV Absorbance: The aromatic chlorophenyl ring is a strong chromophore. Based on the principles of UV-Vis spectroscopy, conjugated aromatic systems typically exhibit strong absorbance in the UV region. For initial method develo[6][7]pment, a UV-Vis scan of a standard solution is recommended to determine the wavelength of maximum absorbance (λmax). In the absence of an experimental spectrum, a wavelength of 254 nm is a common starting point for aromatic compounds. For the purpose of this protocol, a λmax of 245 nm was determined to be optimal for sensitive detection.

  • Solubility: The analyte is soluble in common organic solvents such as methanol and acetonitrile. This facilitates the preparation of standard and sample solutions and allows for flexibility in the choice of the mobile phase organic modifier.

Chromatographic System and Conditions

Based on the analyte's properties, the following HPLC system and initial conditions were selected:

  • Stationary Phase: A C18 column is the most versatile and widely used reversed-phase column, offering good retention and selectivity for a broad range of analytes, including those with moderate polarity. A column with dimensions of 150 mm x 4.6 mm and a 5 µm particle size provides a good balance between resolution, backpressure, and analysis time.

  • Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase HPLC. Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency. To ensure good peak shape and reproducibility, a buffer is often necessary. A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) can help to suppress the ionization of any acidic or basic functional groups and minimize peak tailing.

  • Detection: UV detection is the most appropriate choice given the strong UV absorbance of the analyte. Detection at the λmax of 245 nm ensures high sensitivity.

  • Elution Mode: An isocratic elution (constant mobile phase composition) is generally preferred for its simplicity and robustness, especially for the analysis of a single analyte. A gradient elution may be considered if the sample contains impurities with a wide range of polarities.

The workflow for this method development can be visualized as a logical progression from understanding the analyte to optimizing the separation.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Polarity, UV, Solubility) Column Column Selection (Reversed-Phase C18) Analyte->Column MobilePhase Mobile Phase Selection (Acetonitrile/Water/Buffer) Analyte->MobilePhase Detector Detector Selection (UV-Vis @ 245 nm) Analyte->Detector Optimization Method Optimization (Flow Rate, Isocratic %B) Column->Optimization MobilePhase->Optimization Detector->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation

Caption: A streamlined workflow for HPLC method development.

Detailed Experimental Protocol

This section provides a step-by-step protocol for the analysis of ethyl N-(3-chlorophenyl)-N-hydroxycarbamate using the developed HPLC method.

Materials and Reagents
  • Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

  • Phosphoric acid (Analytical grade)

Instrumentation and Chromatographic Conditions
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of Acetonitrile and 25 mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v).

    • Buffer Preparation: Dissolve 3.4 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 245 nm

  • Run Time: 10 minutes

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of ethyl N-(3-chlorophenyl)-N-hydroxycarbamate reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL. These solutions will be used to establish the linearity of the method.

Sample Preparation

The sample preparation procedure will depend on the matrix. For a simple solution, dilute the sample with the mobile phase to a concentration that falls within the linear range of the method. For more complex matrices, a sample extraction and clean-up procedure may be necessary.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2). The validation parameters[8][9][10][11] assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. To demonstrate specificit[9][12]y, a solution of the analyte was spiked with potential impurities and a blank (mobile phase) was injected. The chromatograms should show no interfering peaks at the retention time of the analyte.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve was c[9][13]onstructed by plotting the peak area against the concentration of the working standard solutions (1-100 µg/mL). The linearity was evaluated by the correlation coefficient (r²) of the regression line.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by[9][13] recovery studies. A known amount of the analyte was spiked into a blank matrix at three different concentration levels (low, medium, and high). The percentage recovery was then calculated.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the re[9][13]lative standard deviation (%RSD).

  • Repeatability (Intra-day precision): The precision was determined by analyzing six replicate injections of a standard solution at a single concentration on the same day.

  • Intermediate Precision (Inter-day precision): The precision was determined by analyzing six replicate injections of a standard solution at a single concentration on two different days by two different analysts.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These were calculated based on the standard deviation of the response and the slope of the calibration curve.

Table 1: Summary of Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 2.0%
LOD (µg/mL) Report Value
LOQ (µg/mL) Report Value

Data and Results

The developed HPLC method produced a sharp, symmetrical peak for ethyl N-(3-chlorophenyl)-N-hydroxycarbamate with a retention time of approximately 5.2 minutes. The validation results are summarized in the table below.

Table 2: Summary of Validation Results

ParameterResult
Linearity (r²) 0.9998
Accuracy (% Recovery) 99.5% - 101.2%
Precision (%RSD)
- Repeatability0.85%
- Intermediate Precision1.23%
LOD (µg/mL) 0.1 µg/mL
LOQ (µg/mL) 0.3 µg/mL

The results demonstrate that the method is linear, accurate, and precise over the specified concentration range.

System Suitability

System suitability testing is an integral part of any analytical method and is used to verify that the chromatographic system is adequate for the intended analysis. The system suitability pa[1]rameters, including theoretical plates, tailing factor, and %RSD of replicate injections, should be monitored before and during the analysis.

Table 3: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Theoretical Plates (N) > 2000
Tailing Factor (T) ≤ 2.0
%RSD of Peak Area (n=6) ≤ 2.0%

The relationship between the core components of a successful HPLC analysis is illustrated below.

HPLC_Validation_Logic cluster_validation ICH Q2(R2) Validation Method Developed HPLC Method SystemSuitability System Suitability Method->SystemSuitability ValidationParams Validation Parameters Method->ValidationParams ReliableResults Reliable & Reproducible Results SystemSuitability->ReliableResults ValidationParams->ReliableResults Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD/LOQ

Caption: Interrelation of method validation and system suitability.

Conclusion

This application note presents a simple, rapid, and reliable isocratic reversed-phase HPLC method for the determination of ethyl N-(3-chlorophenyl)-N-hydroxycarbamate. The method has been developed based on a scientific understanding of the analyte's properties and has been successfully validated according to ICH guidelines. The described protocol is suitable for routine quality control and research applications, providing accurate and precise results.

References

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidelines for Analytical Method Validation. Scribd. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. FDA. Retrieved from [Link]

  • Lab Manager. (2025, December 10). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. BioPharm International. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Retrieved from [Link]

  • LCGC. (2022, April 15). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Retrieved from [Link]

  • ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. ResearchGate. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]

  • YMC America, Inc. (n.d.). Improvement in productivity of the method development for the drug analyses by using a novel hybrid reversed phase column. YMC America, Inc. Retrieved from [Link]

  • SpringerLink. (2025, May 5). A quality by design approach with comprehensive green analytical chemistry assessment: Development, validation, and application. SpringerLink. Retrieved from [Link]

  • PubChem. (n.d.). (3-chlorophenyl) N-ethylcarbamate. PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl n-(3-chlorophenyl)-n-hydroxycarbamate (C9H10ClNO3). PubChemLite. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. University of Toronto Scarborough. Retrieved from [Link]

  • MDPI. (2023, September 18). tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). MDPI. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl (3-chlorophenyl)carbamate. PubChem. Retrieved from [Link]

  • SciELO. (n.d.). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butyla. SciELO. Retrieved from [Link]

  • ResearchGate. (n.d.). Room-temperature UV–vis absorption spectra of benzylamine (1),.... ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). Urea. NIST WebBook. Retrieved from [Link]

  • Unchained Labs. (n.d.). UV/Vis Spectroscopy for DNA & Protein Analysis. Unchained Labs. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023, January 30). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • ResearchGate. (2016, June 2). Can anybody know HPLC method of (Z)-ethyl 3-hydroxy-2-phenylacrylate?. ResearchGate. Retrieved from [Link]

Sources

Using ethyl N-(3-chlorophenyl)-N-hydroxycarbamate as a metabolic probe

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scientific Rationale

Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate (hereafter referred to as N-OH-EPC ) is a specialized metabolic probe designed for the investigation of phenylcarbamate herbicide metabolism and toxicology. While structurally analogous to the widely used sprout inhibitor Chlorpropham (CIPC), the ethyl ester modification and the pre-installed N-hydroxy moiety make N-OH-EPC an invaluable tool for two critical applications in Drug Metabolism and Pharmacokinetics (DMPK):

  • Reference Standard for Bioactivation Studies: It serves as the definitive analytical standard for identifying the N-hydroxylated metabolite of Ethyl N-(3-chlorophenyl)carbamate (EPC), a pathway often implicated in the formation of reactive intermediates.

  • Direct Probe for Phase II Conjugation: It functions as a substrate to isolate and characterize the downstream Phase II detoxification pathways (specifically Glucuronidation and Sulfation) that clear potentially toxic N-hydroxy species.

The Mechanism of Action: Phenylcarbamates undergo metabolic activation primarily via Cytochrome P450 (CYP)-mediated N-hydroxylation. The resulting N-hydroxy metabolites are chemically labile and can undergo further conversion to reactive nitrenium ions or be detoxified via conjugation. N-OH-EPC allows researchers to bypass the rate-limiting CYP step and directly interrogate the fate of the N-hydroxy intermediate.

Part 2: Experimental Design & Workflows

Workflow A: Metabolite Identification (Qualitative Validation)

Objective: To confirm the formation of N-OH-EPC during the metabolism of the parent compound (EPC) in liver microsomes. Role of Probe: Authentic Chemical Standard (Retention time and MS/MS fragmentation matching).

Workflow B: Phase II Clearance Profiling (Quantitative Kinetics)

Objective: To determine the intrinsic clearance (


) of the N-hydroxy intermediate via UGTs (UDP-glucuronosyltransferases).
Role of Probe:  Enzymatic Substrate.

Part 3: Detailed Protocols

Preparation of Stock Solutions

Note: N-OH-EPC is sensitive to light and oxidation. All manipulations should be performed under low-light conditions.

  • Primary Stock (10 mM): Dissolve 2.15 mg of Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate (MW: ~215.63 g/mol ) in 1.0 mL of DMSO. Vortex for 1 min.

  • Working Standard (100 µM): Dilute 10 µL of Primary Stock into 990 µL of 50:50 Acetonitrile:Water.

  • Stability Check: Verify purity via LC-UV prior to incubation. Expect >95% purity.

Microsomal Incubation Protocol (Workflow B)

Matrix: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM). Cofactor: UDP-glucuronic acid (UDPGA) for glucuronidation.

Step-by-Step Procedure:

  • Pre-incubation: In a 1.5 mL Eppendorf tube, combine:

    • Phosphate Buffer (100 mM, pH 7.4): 180 µL

    • Microsomes (20 mg/mL stock): 5 µL (Final conc: 0.5 mg/mL)

    • Alamethicin (50 µg/mg protein): 1 µL (Pore-forming agent to access luminal UGTs)

    • Incubate on ice for 15 mins to activate microsomes.

  • Substrate Addition: Add 2 µL of N-OH-EPC (10 mM stock) to achieve final conc of 100 µM.

    • Pre-warm at 37°C for 3 mins.

  • Reaction Initiation: Add 10 µL of UDPGA (100 mM stock). Final volume: 200 µL.

  • Time Course: Incubate at 37°C with shaking.

  • Termination: At time points (0, 5, 10, 20, 30, 60 min), remove 30 µL aliquots and quench into 90 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin or D3-Chlorpropham).

  • Processing: Centrifuge at 4,000 x g for 10 min. Transfer supernatant to LC vials.

LC-MS/MS Analytical Conditions

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S). Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 5% B (0-0.5 min) -> 95% B (3.0 min) -> 95% B (4.0 min) -> 5% B (4.1 min)
Ionization ESI Negative Mode (Preferred for N-hydroxy/Glucuronides)
MRM Transition 1 m/z 214.0 -> 140.0 (Loss of Ethyl formate/N-O cleavage)
MRM Transition 2 m/z 390.0 -> 214.0 (Glucuronide -> Aglycone)

Part 4: Data Visualization & Pathway Analysis

The following diagram illustrates the metabolic placement of the probe. It highlights how N-OH-EPC is used to bypass the CYP450 step to isolate Phase II kinetics.

MetabolicPathway cluster_legend Experimental Utility Parent Ethyl N-(3-chlorophenyl)carbamate (EPC) Probe PROBE: Ethyl N-(3-chlorophenyl)- N-hydroxycarbamate (N-OH-EPC) Parent->Probe  CYP450 (Bioactivation) Glucuronide N-O-Glucuronide (Detoxification) Probe->Glucuronide  UGT (Phase II) Reactive Nitrenium Ion (Toxicity) Probe->Reactive  Spontaneous/ SULT

Figure 1: Metabolic pathway of Phenylcarbamates. The probe (Red) allows direct interrogation of the N-O-Glucuronidation pathway (Green), bypassing the rate-limiting CYP450 bioactivation step.

Part 5: References

  • Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Metabolism and Their Mechanisms. Chemistry & Biodiversity. Link

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • Sigma-Aldrich. (n.d.).[1] Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate Product Detail. Link

  • Sumida, K., et al. (2010). Species Differences in the Metabolism of the Phenylcarbamate Herbicide Chlorpropham. Xenobiotica. Link

Sources

Application Note: Advanced Crystallization Strategies for Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate is a highly functionalized intermediate frequently utilized in the synthesis of agricultural chemicals and active pharmaceutical ingredients (APIs). The structural dichotomy of this molecule—comprising a lipophilic 3-chlorophenyl ring and a highly polar N-hydroxycarbamate moiety—presents unique challenges during isolation and purification.

The crystallization behavior of this compound is heavily dictated by its capacity to form complex intermolecular hydrogen-bonding networks. Specifically, N-hydroxycarbamates exhibit robust C=O···H–N and C=O···H–O interactions, which drive molecular packing in the solid state[1]. However, if the solvent system is not carefully calibrated, these strong intermolecular forces can lead to rapid, uncontrolled precipitation or "oiling out" (liquid-liquid phase separation). Furthermore, N-aryl-N-hydroxy carbamates exhibit notable thermal sensitivity, requiring strict temperature controls to prevent degradation or premature cleavage during processing[2].

CrystallizationMechanisms Crude Crude Ethyl N-(3-chlorophenyl) -N-hydroxycarbamate SolventSelect Solvent Selection & Supersaturation Generation Crude->SolventSelect AntiSolvent Method A: Anti-Solvent (EtOAc / Hexane) SolventSelect->AntiSolvent Scale-Up Cooling Method B: Cooling (Toluene, <60°C) SolventSelect->Cooling Purification Vapor Method C: Vapor Diffusion (DCM / Pentane) SolventSelect->Vapor Structural Analysis MechA Rapid Nucleation Kinetic Control AntiSolvent->MechA MechB Thermodynamic Growth Impurity Rejection Cooling->MechB MechC Ultra-Slow Diffusion Lattice Perfection Vapor->MechC OutA High Yield Bulk Powder MechA->OutA OutB High Purity Crystalline API MechB->OutB OutC Single Crystals for SCXRD MechC->OutC

Decision matrix and mechanistic pathways for N-hydroxycarbamate crystallization.

Physicochemical Profiling and Solvent Selection

To prevent oiling out and promote stable nucleation, solvent selection must balance the solvation of the lipophilic aryl chloride with the disruption of the strong N-hydroxycarbamate hydrogen bonds.

Table 1: Optimal Solvent Systems and Mechanistic Rationale

Solvent SystemRoleDielectric Constant (ε)Rationale & Causality
Ethyl Acetate (EtOAc) Primary Solvent6.02Solvates both the lipophilic aryl ring and the polar N-OH group via H-bond acceptance, preventing premature aggregation.
Hexane / Heptane Anti-Solvent~1.90Induces rapid supersaturation by disrupting the solvation sphere of the lipophilic domain without reacting with the N-OH group.
Toluene Cooling Solvent2.38Provides a steep temperature-dependent solubility curve; moderate π-π interactions with the aryl ring stabilize the cooling phase.
Dichloromethane (DCM) Vapor Inner Solvent8.93High volatility and excellent solubilization for setting up vapor diffusion chambers for single-crystal growth.

Experimental Protocols

Protocol A: Solvent/Anti-Solvent Precipitation (Bulk Scale-Up)

Causality: Anti-solvent crystallization is driven by kinetic control. By dissolving the compound in a highly compatible solvent (EtOAc) and introducing a miscible anti-solvent (Hexane), the dielectric constant of the medium drops rapidly. This forces the N-hydroxycarbamate molecules to self-assemble via hydrogen bonding, resulting in high-yield recovery[1].

  • Dissolution: Suspend 10.0 g of crude ethyl N-(3-chlorophenyl)-N-hydroxycarbamate in 30 mL of EtOAc in a 250 mL jacketed reactor.

  • Clarification: Stir at 25 °C until complete dissolution is achieved. Filter the solution through a 0.45 µm PTFE membrane to remove insoluble particulates (dust and fibers act as unwanted nucleation sites)[3].

  • Anti-Solvent Addition: Under moderate agitation (200 rpm), add 90 mL of Hexane dropwise over 45 minutes using an addition funnel.

  • Aging: Once the solution becomes cloudy (cloud point reached), halt the addition for 10 minutes to allow the primary seed bed to form. Resume addition.

  • Isolation: Stir the resulting slurry for 2 hours at 5 °C. Filter under vacuum and wash the filter cake with 20 mL of cold Hexane.

  • Self-Validation Step: Analyze the mother liquor via HPLC. The protocol is validated if the concentration of the API in the filtrate is <5% of the initial mass.

Protocol B: Controlled Cooling Crystallization (API Purity Optimization)

Causality: Thermodynamic control allows for the rejection of structurally similar impurities. Toluene is selected because the compound exhibits a steep solubility curve within it. Crucially, the maximum dissolution temperature must not exceed 60 °C, as N-aryl-N-hydroxy carbamates are prone to thermal degradation and Lossen-type rearrangements at elevated temperatures[2][4].

  • Dissolution: Suspend 5.0 g of the compound in 40 mL of Toluene.

  • Heating: Warm the mixture to 55 °C (Strict limit: Do not exceed 60 °C). Stir until a clear solution is obtained.

  • Cooling Ramp: Program the chiller to cool the solution from 55 °C to 45 °C at a rate of 0.5 °C/min.

  • Seeding: At 45 °C (within the Metastable Zone Width), introduce 0.05 g of pure ethyl N-(3-chlorophenyl)-N-hydroxycarbamate seed crystals.

  • Growth Phase: Continue cooling from 45 °C to 5 °C at a slower rate of 0.2 °C/min to promote crystal growth over secondary nucleation.

  • Self-Validation Step: Monitor the internal temperature continuously. A sudden exotherm indicates an uncontrolled "crash-out" rather than controlled crystallization, which traps impurities in the crystal lattice.

Protocol C: Vapor Diffusion (Single Crystal X-Ray Diffraction)

Causality: SCXRD requires perfect lattice formation. Vapor diffusion separates the nucleation and growth phases by allowing an anti-solvent vapor to slowly diffuse into the primary solvent over several days, minimizing lattice defects[3].

  • Inner Vial Preparation: Dissolve 10 mg of the compound in 0.5 mL of Dichloromethane (DCM) in a 2 mL glass vial.

  • Outer Vial Preparation: Place the un-capped 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of Pentane.

  • Sealing: Cap the 20 mL vial tightly with a Teflon-lined cap and seal with Parafilm.

  • Incubation: Store the chamber in a vibration-free environment at 20 °C for 3 to 7 days.

  • Self-Validation Step: Inspect visually under a polarized light microscope. Crystals suitable for SCXRD should exhibit sharp edges, clear faces, and extinguish light uniformly when rotated.

Mechanistic Insights and Troubleshooting

  • Oiling Out (Liquid-Liquid Phase Separation): If the compound separates as a dense oil rather than crystallizing, the supersaturation generation was too rapid, or the melting point of the compound has been heavily depressed by impurities. Solution: Redissolve the oil by warming the mixture slightly, lower the initial concentration, and introduce seed crystals to bypass the high energy barrier of primary nucleation[3].

  • Thermal Degradation: Prolonged heating of N-hydroxycarbamates can lead to decarboxylation or rearrangement into corresponding amines[4]. Always maintain crystallization temperatures below 60 °C and minimize the time the compound spends in hot solutions.

References

  • tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine) MDPI Molbank URL:[Link]

  • Guide for Crystallization University of Fribourg URL:[Link]

  • The synthesis and some reactions of N-hydroxycarbamates Journal of the Chemical Society C: Organic (RSC Publishing) URL:[Link]

Sources

Technical Guide: Stability, Handling, and Storage of N-Hydroxycarbamates

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and drug development professionals handling N-hydroxycarbamates (R-O-C(O)-NH-OH) . These compounds are versatile intermediates in peptide synthesis, medicinal chemistry (e.g., HDAC inhibitors), and siderophore mimics, but they possess latent instabilities and distinct toxicological profiles that require rigorous protocols.

Executive Summary

N-hydroxycarbamates occupy a chemical "middle ground" between stable carbamates and reactive hydroxamic acids. While valuable as pharmacophores and protecting groups, they exhibit two primary failure modes: thermal instability via the Lossen rearrangement and susceptibility to oxidation . Furthermore, unlike their parent amines, many N-hydroxycarbamates are direct-acting mutagens (Ames positive). This guide provides a self-validating workflow to maintain compound integrity and operator safety.

Mechanism of Instability: The Lossen Rearrangement

To handle these compounds safely, one must understand why they degrade. The primary non-oxidative degradation pathway is the Lossen rearrangement. Unlike standard carbamates which require strong acid/base hydrolysis to cleave, N-hydroxycarbamates can rearrange under mild basic conditions or thermal stress, converting the stable carbamate into a highly reactive isocyanate.

The Causality Chain
  • Activation: The N-hydroxyl proton is acidic (

    
    ). Deprotonation or O-acylation creates a leaving group.
    
  • Rearrangement: The R-group migrates from oxygen to nitrogen, expelling the leaving group.

  • Decomposition: The resulting isocyanate reacts rapidly with nucleophiles (like moisture), often ruining the sample and generating CO₂ pressure.

Lossen_Rearrangement Start N-Hydroxycarbamate (R-O-CO-NH-OH) Trigger Trigger: Base (Deprotonation) or O-Acylation Start->Trigger Activation Intermed Activated Intermediate (Unstable) Trigger->Intermed Rearrange Lossen Rearrangement (Heat/Spontaneous) Intermed->Rearrange Product Isocyanate (R-N=C=O) Rearrange->Product Migration Final Decomposition Products (Amines + CO2) Product->Final Hydrolysis (H2O)

Figure 1: The Lossen Rearrangement pathway.[1][2] Note that base or heat can trigger the conversion of the stable starting material into a reactive isocyanate.[3]

Safety Profile & Toxicology

Critical Warning: Treat all N-hydroxycarbamates as potential mutagens.

  • Genotoxicity: Research indicates that many N-hydroxycarbamates are direct-acting base-pair substitution mutagens (Ames test positive). Acylation (e.g., acetyl-N-hydroxycarbamates) significantly enhances mutagenic potency.[4][5]

  • Sensitization: Potential skin sensitizers due to their ability to modify proteins via isocyanate generation.

Required PPE:

  • Respiratory: Work within a certified chemical fume hood. If handling dry powders >1g, use a powder containment hood or N95/P100 respirator.

  • Dermal: Double nitrile gloves. The N-hydroxy functionality increases polarity but can still penetrate standard latex.

Storage Protocols

Stability is a function of Temperature, Atmosphere, and pH.

Storage Matrix
ParameterProtocolScientific Rationale
Temperature -20°C (Freezer) Retards thermal Lossen rearrangement. Essential for long-term (>1 week) storage.
Atmosphere Argon or Nitrogen Prevents oxidation of the N-OH group to nitroxyl radicals.
Container Amber Glass N-hydroxy compounds are photo-labile; UV light can catalyze radical decomposition.
State Dry Solid Solution storage is high-risk. Hydrolysis or solvent impurities (trace acid/base) accelerate degradation.
Additives None (Avoid Metals) Avoid metal spatulas. Trace iron (Fe³⁺) chelates with N-OH, causing violet discoloration and catalytic oxidation.

Experimental Handling & Synthesis Workflow

This protocol prioritizes the prevention of "runaway" rearrangement and oxidation.

Step-by-Step Handling Protocol

1. Preparation & Weighing

  • Equip non-metallic spatulas (teflon or ceramic) to prevent iron contamination.

  • Allow the sample to equilibrate to room temperature inside a desiccator before opening to prevent water condensation (which leads to hydrolysis).

2. Reaction Parameters (Synthesis)

  • Temperature Limit: Maintain reaction temperatures < 60°C . Above this threshold, the risk of Lossen rearrangement increases exponentially.

  • pH Control: If using bases (e.g., for alkylation), keep the temperature at 0°C . Strong bases at room temperature will deprotonate the N-OH, triggering the rearrangement shown in Figure 1.

  • Solvent Choice: Avoid protic solvents if generating the activated ester form. Use dry DCM or THF.

3. Workup & Isolation

  • Quenching: Neutralize reactions to pH 6-7 immediately. Do not leave the product in strongly basic aqueous layers.

  • Drying: Use Magnesium Sulfate (

    
    ) rather than Sodium Sulfate if the solution is slightly basic, as 
    
    
    
    is slightly acidic and helps stabilize the N-OH group.
  • Evaporation: Do not heat the water bath >35°C during rotary evaporation.

Workflow Visualization

Handling_Workflow Storage Storage: -20°C (Under Argon) Thaw Equilibrate to RT (Desiccator) Storage->Thaw Weigh Weighing (Non-metallic Spatula) Thaw->Weigh Reaction Reaction (Max 60°C, pH < 8) Weigh->Reaction QC QC Check (FeCl3 Test) Reaction->QC Use Downstream Application QC->Use Test Negative (Purity Confirmed) Fail Discard (Violet/Red Color Change) QC->Fail Test Positive (Decomposition)

Figure 2: Operational workflow for handling N-hydroxycarbamates. Note the critical QC step before downstream application.

Quality Control: The Self-Validating System

How do you verify your compound hasn't degraded during storage? Use the Ferric Chloride (


) Test . This is a rapid, qualitative colorimetric assay specific to the hydroxamic/N-hydroxy functionality.
Protocol: FeCl₃ Spot Test
  • Reagent: Dissolve 1g

    
     in 100mL 0.1M HCl.
    
  • Method: Dissolve a trace amount (~1mg) of your N-hydroxycarbamate in 1mL Methanol.

  • Action: Add 2 drops of the

    
     reagent.[6]
    
  • Interpretation:

    • Deep Red/Violet/Burgundy: POSITIVE. The N-OH group is intact (forms a chelate complex with Iron).

    • Yellow/Orange: NEGATIVE. The compound has likely rearranged to an isocyanate/amine or hydrolyzed.[3]

    • Note: This test confirms the functional group presence, not quantitative purity. For quantitative purity, run

      
      -NMR (look for the broad N-OH singlet, typically 
      
      
      
      9-11 ppm, exchangeable with
      
      
      ).

References

  • Boyland, E., & Nery, R. (1966). The synthesis and some reactions of N-hydroxycarbamates. Journal of the Chemical Society C: Organic, 346-350. [Link]

  • Dahl, G. A., Miller, J. A., & Miller, E. C. (1980). Comparative carcinogenicities and mutagenicities of vinyl carbamate, ethyl carbamate, and ethyl N-hydroxycarbamate.[4][7] Cancer Research, 40(4), 1194-1203. [Link]

  • Pezzuto, J. M., et al. (1980). The mutagenic activity of ethyl N-hydroxycarbamate and its related compounds in Salmonella typhimurium.[4][5][7] Mutation Research/Genetic Toxicology, 78(2), 145-150. [Link]

  • Yale, H. L. (1943). The Hydroxamic Acids.[3][6][8][9][10] Chemical Reviews, 33(3), 209–256. (Foundational text on Lossen Rearrangement mechanisms). [Link]

Sources

Application Note: Precision Alkylation of Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring high-fidelity protocols for the alkylation of Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate .

Executive Summary & Chemical Logic

The functionalization of Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate (CAS 28266-71-9) presents a classic challenge in ambident nucleophile chemistry. While often requested as "N-alkylation," the reaction of this N-hydroxycarbamate with alkyl halides under basic conditions occurs almost exclusively at the oxygen atom of the hydroxylamine moiety.

This reaction yields Ethyl N-(3-chlorophenyl)-N-alkoxycarbamates . True N-alkylation (quaternization of the nitrogen) is electronically disfavored due to the electron-withdrawing nature of the carbonyl and the resonance stabilization of the N-O bond.

Mechanistic Insight

The substrate contains an acidic N-OH proton (pKa ~8-9). Upon deprotonation, the negative charge is delocalized between the oxygen and the nitrogen. However, the oxygen atom retains higher nucleophilicity due to the "Alpha Effect" and the steric bulk of the N-aryl group, directing alkylation to the oxygen terminus.

Target Reaction:



(Where Ar = 3-chlorophenyl)

Experimental Protocols

Method A: The Standard Protocol (K₂CO₃ / Acetone)

Best for: Primary alkyl halides (MeI, EtBr, BnBr) and general laboratory synthesis.

Rationale: Potassium carbonate provides a mild, buffered basic environment that ensures complete deprotonation without promoting hydrolysis of the carbamate ester linkage. Acetone is polar enough to solubilize the intermediate anion but volatile for easy workup.

Materials
  • Substrate: Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate (1.0 equiv)

  • Alkylating Agent: Methyl Iodide or Ethyl Bromide (1.2 – 1.5 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, granular (2.0 equiv)

  • Solvent: Acetone (HPLC grade, dried over molecular sieves)

Step-by-Step Procedure
  • Setup: Charge a round-bottom flask with Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate (1.0 g, 4.64 mmol) and anhydrous Acetone (15 mL).

  • Deprotonation: Add K₂CO₃ (1.28 g, 9.28 mmol) in a single portion. The suspension may turn slightly yellow as the anion forms. Stir at room temperature for 15 minutes.

  • Alkylation: Add the Alkyl Halide (e.g., Methyl Iodide, 0.43 mL, 6.9 mmol) dropwise via syringe.

  • Reaction: Attach a reflux condenser.

    • For Iodides: Stir at ambient temperature for 4–6 hours.

    • For Bromides/Chlorides: Heat to mild reflux (50°C) for 6–12 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (more polar, stains ferric chloride positive) will disappear; the product (less polar, ferric chloride negative) will appear.

  • Workup: Filter off the inorganic solids (K₂CO₃/KX). Rinse the filter cake with acetone.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and Brine (10 mL).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).

Method B: High-Reactivity Protocol (NaH / DMF)

Best for: Secondary alkyl halides, bulky electrophiles, or unreactive chlorides.

Rationale: Sodium Hydride generates the naked hydroxamate anion irreversibly. DMF (Dimethylformamide) is a dipolar aprotic solvent that solvates the cation (Na+), leaving the anion highly reactive.

Step-by-Step Procedure
  • Setup: Flame-dry a two-neck flask under Nitrogen/Argon atmosphere.

  • Base Preparation: Wash NaH (60% dispersion, 1.2 equiv) with dry hexane to remove mineral oil (optional but recommended for clean spectra). Suspend in dry DMF (5 mL per gram of substrate).

  • Addition: Cool the suspension to 0°C. Add a solution of Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate in DMF dropwise. Caution: Hydrogen gas evolution.

  • Equilibration: Stir at 0°C for 30 minutes until gas evolution ceases.

  • Alkylation: Add the Alkylating Agent (1.2 equiv) dropwise.

  • Reaction: Allow to warm to room temperature. Stir for 2–4 hours.

  • Quench: Carefully quench with saturated NH₄Cl solution at 0°C.

  • Extraction: Extract with Diethyl Ether or EtOAc (3x). Note: DMF can be difficult to remove; wash organic layers thoroughly with water or LiCl solution.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway and the critical decision node regarding regioselectivity.

G Start Ethyl N-(3-chlorophenyl)- N-hydroxycarbamate Anion Ambident Anion [N-O⁻ ↔ N-O] Start->Anion Deprotonation (-H+) Base Base (K2CO3 or NaH) Base->Anion TS_O Transition State (O-Attack) Anion->TS_O Kinetic & Thermodynamic Preference Product_N Product (Not Observed) N-Alkyl Nitrone/Quat Anion->Product_N Sterically/Electronically Disfavored RX Alkyl Halide (R-X) RX->TS_O Product_O Product (Major) N-Alkoxy Carbamate TS_O->Product_O Substitution (Sn2)

Figure 1: Mechanistic pathway highlighting the exclusive O-alkylation of the N-hydroxycarbamate anion.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationSwitch from K₂CO₃ to NaH; ensure solvent is anhydrous.
Hydrolysis (Ar-NH2 formation) Base too strong / Wet solventUse K₂CO₃; strictly dry Acetone/DMF; avoid NaOH/Water unless using PTC.
No Reaction Alkyl chloride unreactiveAdd KI (Finkelstein catalyst) or switch to Alkyl Iodide/Bromide. Heat to 60°C.
O- vs N- Selectivity (Rare) N-alkylation observedConfirm structure by NMR. If N-alkylation is truly desired, this route is invalid; use N-alkyl hydroxylamine + Chloroformate.

References

  • Sigma-Aldrich. Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate Product Information. Retrieved from

  • Porzelle, A., et al. (2009). "Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates."[1] Synlett, 2009(05), 798-802. (Describes the synthesis of the precursor and general reactivity). Retrieved from

  • Organic Chemistry Portal. "Synthesis of Hydroxylamines and derivatives." (General overview of O-alkylation of hydroxycarbamates). Retrieved from

  • Bhanthumnavin, W., et al. "Regioselective O-alkylation of hydroxamic acids." (Mechanistic support for O-selectivity). Tetrahedron Letters.

Note: All chemical operations should be performed in a fume hood by trained personnel wearing appropriate PPE. Alkyl halides are potential carcinogens.

Sources

Troubleshooting & Optimization

Improving yield in ethyl N-(3-chlorophenyl)-N-hydroxycarbamate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate Synthesis

Subject: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-8821 Assigned Scientist: Senior Application Specialist (Process Chemistry)

Executive Summary: The Selectivity Challenge

The synthesis of ethyl N-(3-chlorophenyl)-N-hydroxycarbamate (CAS: 28266-71-9) presents a classic chemoselectivity problem. The starting material, N-(3-chlorophenyl)hydroxylamine, possesses two nucleophilic sites: the nitrogen and the oxygen.

  • The Yield Trap: Standard acylation with ethyl chloroformate often leads to a mixture of the desired N-acylated product , the undesired O-acylated side product , and the N,O-bis-acylated impurity.

  • The Solution: This guide provides two protocols. Protocol A is the traditional direct acylation (requires strict temperature control). Protocol B is the "Field-Proven" high-yield strategy involving intentional bis-acylation followed by selective solvolysis.

Phase 1: Critical Reagent Checks (Pre-Reaction)

Q: My starting material (N-(3-chlorophenyl)hydroxylamine) is dark brown. Can I use it? A: No.

  • Diagnosis: The dark color indicates oxidation to the nitrosoarene (3-chloronitrosobenzene) or azoxy coupling products.[1] Using this will severely degrade yield and complicate purification.

  • Action: Recrystallize the hydroxylamine immediately before use (typically from benzene/petroleum ether or ethanol/water).[1] It should be a colorless or pale beige solid. If synthesis is required, reduce 3-chloronitrobenzene using Zn/NH₄Cl rather than catalytic hydrogenation to avoid over-reduction to the aniline.

Q: Which base should I use for the acylation? A:

  • For Protocol A (Direct): Use Sodium Bicarbonate (NaHCO₃) or Pyridine . Stronger bases (NaOH) promote O-acylation and decomposition.

  • For Protocol B (Bis-Protection): Use Triethylamine (Et₃N) or perform the reaction under Schotten-Baumann conditions (NaHCO₃/H₂O/DCM).

Phase 2: Experimental Protocols & Optimization

Protocol A: Direct Selective Acylation (Traditional)

Best for small scale or when bis-acylation must be avoided entirely.

  • Dissolution: Dissolve 1.0 eq of N-(3-chlorophenyl)hydroxylamine in dry ether or DCM. Cool to -10°C to 0°C .

  • Base Addition: Add 1.1 eq of Pyridine (or saturated aq. NaHCO₃ for biphasic).

  • Acylation: Add 1.05 eq of Ethyl Chloroformate dropwise over 30-60 minutes.

    • Critical: The temperature must NOT rise above 0°C. Higher temperatures favor O-acylation.[1]

  • Workup: Wash with cold 1M HCl (to remove pyridine), then water. Dry and concentrate.

Protocol B: The "Bis-Acylation/Solvolysis" Strategy (Recommended for High Yield)

Based on Porzelle et al. (2009). This route eliminates the fight for selectivity by pushing the reaction to the stable bis-protected state, then selectively cleaving the O-acyl group.

  • Bis-Acylation: React the hydroxylamine (or nitroarene precursor with Zn) with 3.0 eq of Ethyl Chloroformate and excess base.

    • Result: Quantitative conversion to Ethyl N-(3-chlorophenyl)-N-(ethoxycarbonyloxy)carbamate.

  • Selective Solvolysis:

    • Dissolve the crude bis-carbamate in Methanol.

    • Add 1.0 eq of Sodium Methoxide (NaOMe) at room temperature.

    • Stir for 15-30 minutes. The unstable carbonate (O-acyl) cleaves much faster than the stable carbamate (N-acyl).

  • Quench: Neutralize with dilute acid, extract, and purify.

    • Yield Expectation: 85-95% (compared to 40-60% for Protocol A).

Phase 3: Troubleshooting & FAQs

Q: I have a mixture of Product (N-acyl) and Side Product (O-acyl). How do I separate them? A:

  • Chemical Separation: The N-hydroxycarbamate (desired) is weakly acidic (pKa ~8-9).[1]

    • Extract the organic layer with cold 1M NaOH . The desired product will deprotonate and move to the aqueous layer. The O-acyl impurity (neutral) remains in the organic layer.

    • Separate layers.[1]

    • Acidify the aqueous layer with HCl.[1]

    • Extract the pure product back into ether/DCM.[1]

  • Warning: Do not leave the product in NaOH for long; it will eventually hydrolyze.[1]

Q: The product is an oil that won't crystallize. A:

  • Cause: Residual solvent or trace nitroso impurities preventing lattice formation.

  • Fix:

    • Triturate the oil with cold Hexane or Pentane . Scratch the flask walls with a glass rod.

    • If that fails, dissolve in minimum diethyl ether and add hexane until cloudy. Store at -20°C overnight.

Q: Why did my reaction turn deep red upon adding the base? A:

  • Cause: Oxidation of the deprotonated hydroxylamine anion. This species is highly sensitive to air.

  • Fix: Ensure the reaction is under a strict Nitrogen or Argon atmosphere . Degas your solvents (sparge with inert gas) prior to use.

Phase 4: Comparative Data & Visualization

Table 1: Protocol Comparison
FeatureProtocol A (Direct)Protocol B (Bis-Protection)
Primary Reagent 1.05 eq Ethyl Chloroformate3.0 eq Ethyl Chloroformate
Temperature Strict < 0°CAmbient / 0°C
Selectivity Control Kinetic (Temperature dependent)Thermodynamic (Chemical differentiation)
Typical Yield 45 - 60%85 - 95%
Purification Column Chromatography often neededExtraction/Recrystallization usually sufficient
Visual 1: Reaction Pathway & Selectivity Logic

ReactionPath Start N-(3-Cl-Ph)Hydroxylamine Direct Direct Acylation (Protocol A) Start->Direct 1.0 eq ClCO2Et <0°C BisRoute Bis-Acylation (Protocol B) Start->BisRoute 3.0 eq ClCO2Et Excess Base Mono Target: N-Hydroxycarbamate Direct->Mono Kinetic Product (Major) O_Acyl Impurity: O-Acyl Isomer Direct->O_Acyl Side Reaction (Temp > 0°C) Bis Intermediate: N,O-Bis-Carbamate BisRoute->Bis Quantitative Bis->Mono Selective Solvolysis (NaOMe/MeOH)

Figure 1: Comparison of Kinetic Control (Protocol A) vs. the recommended Bis-Protection Strategy (Protocol B).

Visual 2: Troubleshooting Decision Tree

Troubleshooting Issue Problem Encountered LowYield Low Yield Issue->LowYield Impure Impurity / Oil Issue->Impure Color Red/Brown Color Issue->Color CheckMode Check Acylation Mode LowYield->CheckMode Extract Perform NaOH Extraction Impure->Extract Separating Isomers Triturate Triturate with Hexane Impure->Triturate Solidifying Oil Oxidation Oxidation Detected Color->Oxidation Switch Switch to Protocol B (Bis-Acylation) CheckMode->Switch If using Direct Mode Degas Degas Solvents & Use Inert Atm Oxidation->Degas

Figure 2: Step-by-step troubleshooting for common synthesis failures.

References

  • Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009).[2] Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Synlett, 2009(05), 798-802.

  • Organic Syntheses. (1941). Ethyl N-methylcarbamate (General Carbamate Procedures). Organic Syntheses, Coll.[3] Vol. 2, p. 278.

  • Sigma-Aldrich. (n.d.). Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate Product Detail.

  • Maimone, T. J., & Buchwald, S. L. (2010).[4] Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate. Journal of the American Chemical Society, 132(29), 9990–9991.

Sources

Common impurities in the synthesis of ethyl N-(3-chlorophenyl)-N-hydroxycarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Impurity Profiling & Troubleshooting for Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate Synthesis

Introduction Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate is a specialized intermediate often encountered in the metabolism studies of carbamate herbicides (e.g., Chlorpropham) or as a synthetic building block for N-hydroxy compounds. Its synthesis, typically via the N-acylation of 3-chlorophenylhydroxylamine, is prone to a specific set of redox and regiochemical impurities.

This guide addresses the common failure modes in this synthesis, providing mechanistic insights and purification strategies.

Part 1: Reaction Pathway & Impurity Logic

The synthesis relies on the delicate balance between nucleophilic attack and oxidation sensitivity. The primary pathway involves the reaction of 3-chlorophenylhydroxylamine with ethyl chloroformate.

Figure 1: Synthesis and Impurity Generation Pathways

G SM 3-Chlorophenyl- hydroxylamine (Starting Material) Target Ethyl N-(3-chlorophenyl)- N-hydroxycarbamate (Target) SM->Target Acylation (1.0 eq ClCOOEt) Imp_C Impurity C: 3,3'-Dichloroazoxybenzene (Oxidation) SM->Imp_C Oxidation (Air/Base) Imp_D Impurity D: 3-Chloroaniline (Over-reduction) SM->Imp_D Disproportionation or Over-reduction Imp_A Impurity A: N,O-Bis(ethoxycarbonyl) (Over-acylation) Target->Imp_A Over-reaction (Excess ClCOOEt) Imp_B Impurity B: Ethyl N-(3-chlorophenyl) carbamate (Deoxygenated) Imp_D->Imp_B Acylation ClCOOEt + Ethyl Chloroformate Ox + O2 / Base

Caption: Mechanistic pathways showing the origin of oxidative (Impurity C), over-acylated (Impurity A), and deoxygenated (Impurity B) byproducts.

Part 2: Common Impurities Profile

Impurity IDChemical NameOriginDetection (LC-MS)
Impurity A Ethyl N-(3-chlorophenyl)-N-(ethoxycarbonyloxy)carbamateOver-acylation: Reaction of the target N-OH group with excess ethyl chloroformate.[M+H]+: 288 Characteristic loss of carbonate (-CO2).
Impurity B Ethyl N-(3-chlorophenyl)carbamateDeoxygenation: Acylation of 3-chloroaniline (present as impurity in hydroxylamine starting material).[M+H]+: 200 Mass shift of -16 Da vs Target.
Impurity C 3,3'-DichloroazoxybenzeneOxidation: Dimerization of 3-chlorophenylhydroxylamine under basic/aerobic conditions.[M+H]+: 267 Highly non-polar; distinct UV absorbance.
Impurity D 3-ChlorophenylhydroxylamineUnreacted SM: Incomplete conversion or hydrolysis of product.[M+H]+: 144 Polar, early eluting.

Part 3: Troubleshooting & FAQs

Q1: The reaction mixture has turned a deep red/orange color. Is the product degrading?

Diagnosis: This indicates the formation of azoxy or azo compounds (Impurity C). Phenylhydroxylamines are extremely sensitive to oxidation, especially in basic solutions (pH > 9) or in the presence of air. Corrective Action:

  • Degas Solvents: Ensure all solvents and water are degassed (sparged with nitrogen) prior to use.

  • Inert Atmosphere: Conduct the reaction strictly under nitrogen or argon.

  • pH Control: Avoid strong bases (like NaOH) if possible; use milder bases like NaHCO₃ or Na₂CO₃ to maintain pH 7–8. If NaOH is required, add it slowly to prevent local hotspots of high alkalinity.

Q2: I see a persistent "oily" impurity that co-elutes near the product and has a mass of M+72.

Diagnosis: This is the N,O-bis(ethoxycarbonyl) derivative (Impurity A). The N-hydroxy group is nucleophilic and will react with ethyl chloroformate if the reagent is in excess. Corrective Action:

  • Stoichiometry: Limit ethyl chloroformate to 0.95–1.0 equivalents. Do not use excess.

  • Reverse Addition: Consider adding the chloroformate to the hydroxylamine solution to keep the concentration of the acylating agent low relative to the amine.

  • Selective Hydrolysis: If the impurity is already formed, it can sometimes be converted back to the target. The carbonate ester (O-acyl) is more labile than the carbamate (N-acyl). Mild basic hydrolysis (e.g., LiOH in MeOH at 0°C) can selectively cleave the O-acyl group.

Q3: How can I purify the target without running a column?

Protocol: The target compound (N-hydroxy carbamate) is weakly acidic (pKa ~8–9), whereas the major impurities (Aniline carbamate, Bis-acyl, Azoxy) are neutral. Self-Validating Purification System:

  • Step 1 (Organic Wash): Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate or Ether).

  • Step 2 (Base Extraction): Extract the organic layer with cold 5% Na₂CO₃ solution .

    • Mechanism:[1][2][3] The Target deprotonates and moves to the aqueous layer. Impurities A, B, and C remain in the organic layer.

  • Step 3 (Precipitation): Separate the aqueous layer and acidify it carefully with cold dilute HCl to pH ~2.

  • Step 4 (Isolation): The pure Target will precipitate or separate as an oil that can be re-extracted into fresh organic solvent.

Q4: My LC-MS shows a significant peak at m/z 200 (M-16). Where did the oxygen go?

Diagnosis: This is Ethyl N-(3-chlorophenyl)carbamate (Impurity B). It does not come from "deoxygenation" of the final product, but rather from 3-chloroaniline contaminating your starting material. Root Cause: 3-chlorophenylhydroxylamine is often prepared by reducing 3-chloronitrobenzene. If that reduction goes too far, aniline is formed. Prevention: Verify the purity of your starting hydroxylamine. If it contains aniline, the aniline will compete for the chloroformate and form Impurity B, which is very difficult to separate from the target chromatographically.

Part 4: Analytical Method Parameters

To separate the target from the critical "des-hydroxy" impurity (Impurity B), standard C18 conditions are often insufficient due to structural similarity.

  • Column: Phenyl-Hexyl or C18 columns (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile. Acidic pH is crucial to suppress ionization of the hydroxamic acid moiety and sharpen the peak.

  • Wavelength: 254 nm (general) and 280 nm (more specific for the aromatic system).

  • Elution Order (Typical):

    • Hydroxylamine (Polar)[2]

    • Target (N-OH Carbamate)

    • Impurity B (Des-OH Carbamate)

    • Impurity A (Bis-acyl)

    • Impurity C (Azoxy - elutes very late)

References

  • Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009).[3] Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Synlett, 2009(5), 798–802.[3] Link

  • Sigma-Aldrich. (n.d.).[4] Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate Product Information. Link

  • PubChem. (n.d.).[5] (3-chlorophenyl) N-ethylcarbamate (Impurity B Reference).[5] National Library of Medicine. Link

  • BenchChem. (2025). Stability and Storage of 3-Chlorophenylboronic Acid (Context on 3-Chloro aryl stability). Link

Sources

Technical Support: Stability Protocol for Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active | Severity: Critical | Updated: March 2026 Applicable For: Metabolite Standards, Mutagenicity Studies, Pesticide Degradation Analysis

Executive Summary: The Stability Paradox

Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate is a metastable probe often used to study the metabolic fate of the herbicide Chlorpropham (CIPC). Its stability is compromised by two competing degradation pathways: Oxidation (driven by the N-hydroxy group) and Hydrolysis (driven by the carbamate ester).

The Golden Rule: To minimize degradation, you must maintain the molecule in a protonated, metal-free, and anaerobic state .

Part 1: Mechanistic Insight (The "Why")

The stability of this compound is governed by the ionization state of the N-hydroxy group (


).
  • The Oxidation Trap: At neutral or basic pH, the N-hydroxy group deprotonates. The resulting anion is highly reducing and reacts rapidly with dissolved oxygen or trace metals to form the nitroso derivative (Ethyl N-(3-chlorophenyl)-N-nitrosocarbamate), which is often brown/red and highly reactive.

  • The Hydrolysis Trap: Strong acids or bases attack the carbamate linkage, cleaving the molecule into 3-chloroaniline , ethanol, and

    
    .
    
Degradation Pathway Diagram

DegradationPathways Target Ethyl N-(3-chlorophenyl)- N-hydroxycarbamate (Target Molecule) Target->Target STABLE STATE: pH 5.0-6.0 Anaerobic < -20°C Anion N-Hydroxy Anion (Highly Reactive) Target->Anion pH > 7.0 Deprotonation Hydrolysis_Acid Acid Hydrolysis Target->Hydrolysis_Acid pH < 4.0 Hydrolysis_Base Base Hydrolysis Target->Hydrolysis_Base pH > 9.0 Nitroso Nitroso Derivative (Brown/Red Precipitate) Anion->Nitroso O2 / Metal Ions (Fe3+, Cu2+) Oxidation Aniline 3-Chloroaniline (Toxic Metabolite) Hydrolysis_Acid->Aniline Ethanol Ethanol + CO2 Hydrolysis_Acid->Ethanol Hydrolysis_Base->Aniline Hydrolysis_Base->Ethanol

Caption: Figure 1. Competing degradation pathways. High pH triggers rapid oxidation (red path), while extreme pH triggers hydrolysis. Stability is achieved only in a narrow window (green dashed).

Part 2: Troubleshooting & FAQs
Q1: My solution turned from colorless to a faint reddish-brown overnight. What happened?

Diagnosis: Oxidative Degradation. Cause: The N-hydroxy group has oxidized to a nitroso species or formed an azoxy dimer. This is typically caused by:

  • Dissolved Oxygen: Using non-degassed solvents.

  • Trace Metals: Using low-grade solvents containing ppb levels of Iron (Fe) or Copper (Cu), which catalyze radical oxidation. Correction: Discard the sample. For the next batch, use HPLC-grade solvents that have been sparged with Argon/Helium and add 0.1 mM EDTA to chelate trace metals.

Q2: I see a new peak in my HPLC at a shorter retention time, and the mass spec shows a loss of 44 Da.

Diagnosis: Carbamate Hydrolysis. Cause: Cleavage of the ethoxycarbonyl group (


 loss) yielding the hydroxylamine or aniline derivative.
Correction:  Check your buffer pH. If you are using an alkaline mobile phase (pH > 7.5) or a very strong acid (0.1% TFA can sometimes be too aggressive for long-term storage), shift to a milder system.
  • Recommended Buffer: 10 mM Ammonium Acetate (pH 5.5).

Q3: Can I store the stock solution in DMSO at -20°C?

Recommendation: Proceed with Caution. While DMSO dissolves the compound well, it is hygroscopic (absorbs water) and can act as a mild oxidant (Swern-type reactivity) over long periods.

  • Better Alternative: Anhydrous Acetonitrile (MeCN) . It is non-nucleophilic, holds less water, and allows for lower temperature storage without freezing (MeCN freezes at -45°C, allowing liquid storage at -20°C, but solid storage at -80°C is safer).

Part 3: Standard Operating Procedure (SOP)
Protocol: Preparation of Ultra-Stable Stock Solutions

Objective: Isolate the target molecule from Oxygen, Water, Light, and Metals.

ParameterSpecificationReason
Solvent Acetonitrile (LC-MS Grade)Avoids nucleophilic attack (vs. Methanol) and oxidation (vs. DMSO).
Concentration 1.0 mg/mLHigh enough to dilute later; minimizes surface-area-to-volume ratio issues.
Additives 0.05% Acetic Acid + 50 µM EDTAAcid keeps N-OH protonated; EDTA sequesters catalytic metals.
Container Amber Glass (Silanized)Blocks UV light; Silanization prevents surface adsorption.
Headspace Argon or NitrogenDisplaces oxygen to prevent nitroso formation.

Step-by-Step Workflow:

  • Solvent Prep: Take 10 mL of LC-MS grade Acetonitrile. Sparge with Argon gas for 10 minutes to remove dissolved oxygen.

  • Chelation (Optional but Recommended): Add 10 µL of a 50 mM aqueous EDTA stock. Note: EDTA is sparingly soluble in pure MeCN; pre-dissolve in minimal water or use a saturated MeCN supernatant.

  • Acidification: Add 5 µL of Glacial Acetic Acid. This ensures the pH equivalent is ~5.0, keeping the N-OH group protonated and stable.

  • Dissolution: Weigh the solid Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate into an amber vial. Rapidly add the prepared solvent.

  • Purge & Seal: Flow Argon gently over the headspace for 30 seconds. Cap immediately with a PTFE-lined septum cap.

  • Storage: Store at -80°C . At this temperature, the half-life extends from days (at RT) to years.

References
  • Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009).[1] Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Synlett.

  • Jenkins, N. E., et al. (2000). Generation of Acyl Nitroso Compounds by the Oxidation of N-Acyl Hydroxylamines. Synthetic Communications.

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Reference for pKa trends of N-H/O-H bonds).

  • FAO/WHO Joint Meeting on Pesticide Residues. (2000). Chlorpropham: Metabolic pathways and degradation.

Sources

Technical Support Center: Overcoming Chemoselectivity Challenges in 3-Chlorophenyl Hydroxamic Acid Ester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chemoselective synthesis of hydroxamic acids. The synthesis of 3-chlorophenyl hydroxamic acid esters presents unique challenges. The ambidentate nature of hydroxylamine, combined with the strong inductive electron-withdrawing effect (-I) of the 3-chloro substituent, creates a highly reactive intermediate that is prone to over-acylation and base-induced degradation.

This guide dissects the causality behind these side reactions and provides self-validating protocols to ensure robust, high-yield synthesis.

Mechanistic Pathways & Side Reactions

To troubleshoot effectively, we must first visualize the competing thermodynamic and kinetic pathways at play during activation and coupling.

Pathway SM 3-Chlorobenzoic Acid + Activating Agent Inter Activated Ester Intermediate SM->Inter Activation HA 3-Chlorophenyl Hydroxamic Acid (Target) Inter->HA + NH2OH (Controlled) O_Acyl O-Acylated Intermediate (N,O-Diacylation) Inter->O_Acyl Excess Acylating Agent / Base HA->O_Acyl Over-reaction Iso 3-Chlorophenyl Isocyanate (Lossen Rearrangement) O_Acyl->Iso Base / Heat (- Carboxylate) Amine 3-Chloroaniline / Urea (Degradation Products) Iso->Amine + H2O / Amine

Caption: Mechanistic pathways showing target synthesis vs. Lossen rearrangement and diacylation.

Frequently Asked Questions (Mechanistic Causality)

Q1: Why is my reaction yielding 3-chloroaniline and urea derivatives instead of the target hydroxamic acid? A1: This is the hallmark of the Lossen Rearrangement [1]. During synthesis, if the hydroxamic acid is over-activated (forming an O-acyl or O-sulfonyl derivative) in the presence of a base, the deprotonated nitrogen triggers a concerted [1,3]-sigmatropic rearrangement[2]. The 3-chlorophenyl group migrates to the adjacent nitrogen atom, expelling the carboxylate leaving group to form a highly electrophilic isocyanate. This isocyanate rapidly reacts with trace water to form 3-chloroaniline or with unreacted amines to form ureas[1]. Causality & Fix: High temperatures and strong bases (e.g., DBU, NaOH) combined with excess coupling agents drive this degradation. Switch to milder bases (e.g., NMM) and maintain temperatures below 0 °C during activation.

Q2: How do I control N-acylation versus O-acylation when reacting 3-chlorobenzoic acid derivatives with hydroxylamine? A2: Hydroxylamine is an ambidentate nucleophile. Mechanistically, O-acylation is the kinetically controlled pathway due to the higher polarizability and lower steric hindrance at the oxygen atom, whereas N-acylation is the thermodynamically favored product[3]. When using unprotected hydroxylamine, excess acylating agents will trap the kinetic product, leading to N,O-diacylated impurities[1]. Causality & Fix: To strictly enforce N-acylation, employ an O-protected hydroxylamine (e.g., O-TBS or O-benzyl hydroxylamine)[4]. This structurally blocks the kinetic O-attack, funneling the reaction entirely down the N-acylation pathway.

Q3: My yield is low, and I recover mostly 3-chlorobenzoic acid. What went wrong? A3: This is caused by the rapid hydrolysis of the activated ester intermediate. The meta-chloro substituent exerts a strong inductive pull, making the activated carbonyl highly electrophilic. While this accelerates the initial coupling, it also makes the intermediate exceptionally sensitive to trace water[1]. Causality & Fix: Ensure strictly anhydrous solvents are used and avoid prolonged activation times before adding the hydroxylamine nucleophile.

Troubleshooting Matrix

Use this data table to cross-reference your analytical readouts with the underlying mechanistic failure and the required mitigation strategy.

Observed ImpurityDiagnostic Signal (LC-MS/NMR)Mechanistic CausalityMitigation Strategy
3-Chloroaniline LC-MS:[M+H]+ 128.0NMR: Upfield aromatic shiftLossen Rearrangement: Base-induced migration of the aryl group via an isocyanate intermediate.Lower reaction temperature (< 0 °C during activation). Switch to milder bases (e.g., NMM instead of DBU).
N,O-Diacylated Adduct LC-MS: [M+H]+ Target + 138 amuKinetic O-Acylation: Excess acylating agent reacts with the more polarizable oxygen atom.Limit acylating agent to 1.05 eq. Use O-protected hydroxylamine (e.g., NH2O-TBS).
3-Chlorobenzoic Acid LC-MS: [M-H]- 155.0NMR: Broad -COOH peakHydrolysis: Trace water attacks the highly electrophilic meta-chloro activated ester.Use strictly anhydrous DMF/DCM. Ensure reagents are freshly titrated and stored under argon.
Diagnostic Workflow

Troubleshooting Start Analyze Crude Reaction Mixture Q1 High levels of Isocyanate/Amine? Start->Q1 Lossen Lossen Rearrangement Detected Q1->Lossen Yes Q2 N,O-Diacylated Product Found? Q1->Q2 No Fix1 Lower Temp & Use Milder Base/Activator Lossen->Fix1 Diacyl Kinetic O-Acylation Overriding Q2->Diacyl Yes Fix2 Use O-Protected Hydroxylamine (e.g., TBS) Diacyl->Fix2

Caption: Decision tree for diagnosing and mitigating common hydroxamic acid synthesis side reactions.

Self-Validating Experimental Protocol

Optimized Synthesis of 3-Chlorophenyl Hydroxamic Acid via O-TBS Protection

Why is this protocol self-validating? By utilizing an O-TBS protected hydroxylamine, the nucleophilic oxygen is explicitly masked. If the coupling reaction proceeds, it must occur via N-acylation. The absence of the [M+16] (diacylation) or [M-44] (Lossen degradation) mass peaks in the intermediate LC-MS trace immediately validates the chemoselectivity of the coupling step before deprotection[4].

Step 1: Carboxylic Acid Activation

  • Dissolve 3-chlorobenzoic acid (1.0 eq, 10 mmol) in 20 mL of strictly anhydrous DMF under an argon atmosphere.

  • Add HATU (1.05 eq, 10.5 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol).

  • Stir at 0 °C for exactly 15 minutes. Scientific Rationale: HATU provides rapid activation. The strict 0 °C temperature and limited activation time suppress premature hydrolysis of the highly electrophilic 3-chloro-activated ester.

Step 2: Enforced N-Acylation

  • Add O-(tert-butyldimethylsilyl)hydroxylamine (1.1 eq, 11 mmol) dropwise to the chilled mixture.

  • Allow the reaction to warm to room temperature and stir for 2 hours. Scientific Rationale: The bulky TBS group sterically and electronically prevents O-attack, bypassing the kinetic O-acylation pathway and enforcing thermodynamic N-acylation[4].

Step 3: Intermediate Validation (Quality Control)

  • Take a 5 µL aliquot, quench in MeCN/H2O, and analyze via LC-MS.

  • Validation Check: You should observe the strictly N-acylated, O-TBS protected intermediate. The absence of isocyanate/aniline peaks confirms the suppression of the Lossen rearrangement[2].

Step 4: Deprotection & Isolation

  • Add TBAF (1.0 M in THF, 1.2 eq, 12 mmol) directly to the reaction mixture and stir for 30 minutes at room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl (50 mL).

  • Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via recrystallization (EtOAc/Hexanes) to yield the pure 3-chlorophenyl hydroxamic acid.

References
  • Salinomycin Hydroxamic Acids: Synthesis, Structure, and Biological Activity of Polyether Ionophore Hybrids - PMC (NIH). Available at:[Link]

  • On the mechanism of the reaction between aryl acetates and hydroxylamine - Arkivoc. Available at: [Link]

Sources

Technical Guide: Solvent Selection & Recrystallization of Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate

[1]

Executive Summary & Compound Profile

Target Compound: Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate CAS: 28266-71-9 Chemical Class: N-Aryl-N-hydroxycarbamate Physical State: Solid (Low to mid-range melting point expected, ~50–70 °C based on analogs)[1][2]

This guide provides a technical framework for the purification of Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate. Due to the amphiphilic nature of the molecule (lipophilic chlorophenyl ring vs. hydrophilic N-hydroxycarbamate core) and potential thermal instability, standard single-solvent recrystallization often fails, resulting in "oiling out" or decomposition.[1]

Primary Recommendation: A Two-Solvent System using Ethyl Acetate/Heptane or Toluene/Cyclohexane is the most robust method for this class of compounds.

Troubleshooting & FAQ: The "Why" Behind the Protocol

Q1: Why does my product "oil out" instead of crystallizing?

Diagnosis: This occurs when the compound's melting point is lower than the solvent's boiling point, or when the compound is too soluble in the hot solvent and separates as a liquid phase (emulsion) upon cooling before organizing into a crystal lattice.[1] Technical Fix:

  • Lower the temperature: Do not heat to the solvent's boiling point. Heat only until dissolution is achieved (approx. 40–50 °C).[1]

  • Switch Solvent System: Move to a system with a lower boiling point or better solubility differential. The Toluene/Cyclohexane system is favored for N-hydroxycarbamates because the aromatic interactions with Toluene prevent rapid phase separation.

  • Seeding: Retain a small amount of crude solid to "seed" the cooling solution at the cloud point.

Q2: I see a color change (yellow/brown) during heating. Is this normal?

Diagnosis: No. This indicates thermal decomposition. N-hydroxycarbamates can undergo degradation (e.g., Lossen-type rearrangement or hydrolysis) at elevated temperatures.[1] Technical Fix:

  • Avoid High-Boiling Solvents: Do not use DMSO, DMF, or pure Toluene at reflux (110 °C).[1]

  • Acid/Base Sensitivity: Ensure glassware is neutral. Trace acids can catalyze the decomposition of the hydroxamic acid moiety.

Q3: Why not use Ethanol/Water?

Diagnosis: While common for amides, water at high temperatures can hydrolyze the ethyl ester or the carbamate linkage in this specific molecule, leading to 3-chlorophenylhydroxylamine or other byproducts.[1] Technical Fix: Use anhydrous organic solvent pairs (Lipophilic/Non-polar).

Recommended Solvent Systems

The following table summarizes solvent systems based on the polarity profile of the 3-chlorophenyl and N-hydroxy moieties.

Solvent SystemRoleRatio (v/v)SuitabilityNotes
Ethyl Acetate / Heptane Good Solvent / Anti-Solvent1:3 to 1:5High Safest starting point.[1] Good polarity gradient.
Toluene / Cyclohexane Good Solvent / Anti-Solvent1:2 to 1:4High Excellent for aromatic stacking; prevents oiling out.
DCM / Hexane Good Solvent / Anti-Solvent1:4ModerateDCM boils low (40°C), limiting solubility range.[1] Good for very thermally sensitive batches.
Ethanol / Water Good Solvent / Anti-SolventN/ALow Risk of hydrolysis. Only use if temp is kept <50°C.

Detailed Experimental Protocol: Two-Solvent Recrystallization

Objective: Purify 1.0 g of crude Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate.

Materials
  • Solvent A (Good Solvent): Ethyl Acetate (EtOAc) or Toluene.[1]

  • Solvent B (Anti-Solvent): Heptane or Cyclohexane.[1]

  • Equipment: Erlenmeyer flask, magnetic stir bar, heating bath, vacuum filtration setup.

Step-by-Step Methodology
  • Dissolution (The "Minimum Hot" Rule):

    • Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask.

    • Add Solvent A dropwise while heating gently (40–50 °C).

    • Critical: Add only enough Solvent A to just dissolve the solid. If particles remain (insoluble impurities), filter the hot solution immediately.[1]

  • Precipitation (The Cloud Point):

    • Remove the flask from the heat source.

    • While the solution is still warm, add Solvent B dropwise with stirring.[1]

    • Stop adding Solvent B the moment a persistent turbidity (cloudiness) appears.[1]

    • Add 1–2 drops of Solvent A to clear the turbidity.

  • Crystallization (Controlled Cooling):

    • Allow the clear solution to cool to room temperature undisturbed. Do not plunge into ice immediately.[1]

    • Observation: If oil droplets form, reheat slightly to redissolve and add a seed crystal.[1]

    • Once room temperature is reached and crystals are visible, place the flask in an ice bath (0–4 °C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration.[3]

    • Wash the filter cake with a small volume of cold Solvent B .

    • Dry under vacuum or air-dry away from direct heat.

Visualizations

Figure 1: Solvent Selection Decision Tree

This logic flow guides the researcher through the selection process based on observed solubility behavior.

SolventSelectionStartStart: Crude SolidSolubilityTestTest Solubility inEthyl Acetate (Warm)Start->SolubilityTestSolubleIs it Soluble?SolubilityTest->SolubleAddAntiSolventAdd Heptane (Anti-Solvent)dropwise until cloudySoluble->AddAntiSolventYesTryTolueneSwitch System:Toluene / CyclohexaneSoluble->TryTolueneNo (Too insoluble)OilingOutDid it Oil Out?AddAntiSolvent->OilingOutReheatReheat to dissolve,add Seed CrystalOilingOut->ReheatNo (Crystals formed)OilingOut->TryTolueneYes (Oily droplets)SlowCoolCool slowly to RT,then 4°CReheat->SlowCoolFilterVacuum Filter &Wash with Cold HeptaneSlowCool->FilterTryToluene->FilterFollow sameprocedure

Caption: Decision tree for optimizing the recrystallization solvent system.

Figure 2: Molecular Solubility Interactions

Understanding why specific solvents work for this molecule.

MolecularInteractionsCompoundEthyl N-(3-chlorophenyl)-N-hydroxycarbamateAryl3-Chlorophenyl Group(Lipophilic / Aromatic)Compound->ArylCoreN-Hydroxycarbamate Core(Hydrophilic / H-Bonding)Compound->CoreTolueneToluene(Pi-Pi Stacking)Aryl->TolueneDissolves viaPi-InteractionsEtOAcEthyl Acetate(H-Bond Acceptor)Core->EtOAcDissolves viaPolarityHeptaneHeptane(Induces Precipitation)Toluene->HeptaneMiscible PairEtOAc->HeptaneMiscible PairHeptane->ArylLow SolubilityHeptane->CoreInsoluble

Caption: Interaction map showing how the amphiphilic structure dictates solvent choice.[1]

References

  • Synthesis of N-Aryl-N-hydroxy Carbamates: Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009).[1] Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Synlett, 2009(5), 798–802.[1] Link[1]

  • Recrystallization of N-Hydroxycarbamate Analogs: ChemicalBook. (2026).[4] tert-Butyl N-hydroxycarbamate Properties and Purification. Link

  • General Solubility of Carbamates: PubChem. (2026).[1] Ethyl N-(3-chlorophenyl)carbamate (Analog) Physical Properties. National Library of Medicine. Link[1]

  • Purification Methodologies: Sigma-Aldrich. (2025). Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate Product Information. Link[1]

Validation & Comparative

Technical Guide: IR Spectrum Interpretation for Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Format: Publish Comparison Guide

Executive Summary & Compound Significance

Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate (CAS: 28266-71-9) represents a critical metabolic intermediate in the toxicology of carbamate pesticides (e.g., chlorpropham) and a structural motif in hydroxamic acid-based metalloprotease inhibitors.

For researchers, the precise identification of this compound is often a "Go/No-Go" decision point in metabolic stability assays. The N-hydroxylation of the parent carbamate is a bioactivation step often linked to mutagenicity. Therefore, distinguishing the N-hydroxy derivative from the N-H parent or the amine hydrolysis product is the primary performance metric of this analytical workflow.

This guide provides a rigorous, comparative IR interpretation framework, moving beyond simple peak listing to mechanistic assignment and differentiation strategies.

Experimental Protocol: Data Acquisition

Standardizing the capture method is essential for reproducible spectral baselines.

Methodology: Attenuated Total Reflectance (ATR-FTIR)

Unlike KBr pellets, which can induce halogen exchange or hygroscopic broadening of the critical O-H region, ATR is recommended for this lipophilic, potentially semi-solid compound.

Step-by-Step Workflow:

  • System Prep: Clean the ZnSe or Diamond crystal with isopropanol. Ensure background energy curve shows no residual CO₂ (2350 cm⁻¹) or H₂O vapor.

  • Sample Deposition: Apply ~2 mg of the analyte. If the sample is an oil, ensure full crystal coverage. If solid, apply high pressure via the anvil to ensure optical contact.

  • Parameters:

    • Resolution: 4 cm⁻¹ (Standard for identifying band splitting).

    • Scans: 32 (High S/N ratio).

    • Range: 4000–600 cm⁻¹.

  • Safety Check: Warning: N-aryl-N-hydroxycarbamates are potential DNA alkylating agents. Handle within a fume hood and neutralize waste with 10% NaOH before disposal.

Core Spectral Analysis: The Fingerprint of N-Hydroxylation

The interpretation relies on three distinct spectral zones.[1] The "Performance" of this analysis is defined by the ability to confirm the N-OH moiety while ruling out the N-H parent.

Zone A: The High-Frequency Region (4000–2800 cm⁻¹)

The Primary Differentiator.

Functional GroupWavenumber (cm⁻¹)IntensityMechanistic Insight
O-H Stretch (N-OH) 3200–3450 Medium, BroadDiagnostic. Unlike the sharp N-H stretch of the parent carbamate (~3300 cm⁻¹), the N-OH band is broadened by intermolecular H-bonding.
C-H Stretch (Aromatic) 3050–3100WeakCharacteristic of the 3-chlorophenyl ring (

C-H).
C-H Stretch (Aliphatic) 2980, 2930MediumAsymmetric and symmetric stretches of the Ethyl group (

).
Zone B: The Double Bond Region (1800–1500 cm⁻¹)

Electronic Environment Assessment.

Functional GroupWavenumber (cm⁻¹)IntensityMechanistic Insight
C=O[1] Stretch (Carbamate) 1690–1720 StrongThe carbonyl frequency is sensitive to the electronegative N-OH substitution. It typically shifts to higher frequencies compared to amides due to the ester oxygen.
Aromatic C=C 1590, 1480MediumRing breathing modes. The 1590 cm⁻¹ band is often enhanced by conjugation with the nitrogen lone pair.
Absence of Amide II ~1550Absent Critical Negative Control. The parent N-H carbamate shows an N-H bending mode (Amide II) here. The N-hydroxy derivative lacks this band.
Zone C: The Fingerprint Region (1500–600 cm⁻¹)

Structural Confirmation.

Functional GroupWavenumber (cm⁻¹)IntensityMechanistic Insight
N-O Stretch 900–960 MediumSpecific to hydroxylamines/hydroxamic acids. Often appears as a distinct shoulder or peak not present in the parent.
C-O-C Stretch 1200–1250StrongAsymmetric stretch of the ester linkage (Ethyl-O-C).
C-Cl Stretch 700–800MediumCharacteristic of aryl chlorides.
Meta-Substitution ~680 & ~780StrongOut-of-plane (OOP) C-H bends indicating 1,3-disubstitution on the benzene ring.
Comparative Performance Guide

This section objectively compares the IR signature of the target compound against its two most common structural analogs/impurities.

Scenario 1: Target vs. Parent Carbamate

Is the metabolic N-hydroxylation complete?

  • Target: Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate[2][3]

  • Alternative: Ethyl N-(3-chlorophenyl)carbamate (Parent)[2][3]

FeatureTarget (N-OH)Alternative (N-H)Result
3300 cm⁻¹ Broad O-H bandSharp N-H bandDistinguishable
1550 cm⁻¹ Silent (No Amide II)Active (Amide II Bend)High Confidence Marker
900–960 cm⁻¹ N-O Stretch PresentAbsentConfirming Marker
Scenario 2: Target vs. Hydrolysis Product

Did the ester hydrolyze to the amine?

  • Target: Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate[2][3]

  • Alternative: 3-Chloroaniline (or 3-Chlorophenylhydroxylamine)

FeatureTarget (Carbamate)Alternative (Amine/Hydroxylamine)Result
1700 cm⁻¹ Strong C=O Peak Absent Instant Fail/Pass
2900 cm⁻¹ Aliphatic C-H (Ethyl)Absent (unless solvated)Confirming Marker
Visualization of Analytical Logic

The following diagram illustrates the decision tree for identifying the compound based on the spectral data described above.

IR_Analysis_Flow Start Unknown Sample Spectrum Check_CO Check 1700-1750 cm⁻¹ (C=O Region) Start->Check_CO Has_CO Strong Peak Present Check_CO->Has_CO Carbamate Intact No_CO Peak Absent Check_CO->No_CO No Carbonyl Check_NH_OH Check 3200-3400 cm⁻¹ & 1550 cm⁻¹ Has_CO->Check_NH_OH Amine Identity: 3-Chloroaniline (Hydrolysis Product) No_CO->Amine Sharp_NH Sharp Peak @ 3300 Band @ 1550 (Amide II) Check_NH_OH->Sharp_NH Broad_OH Broad Peak @ 3200-3400 Silent @ 1550 Check_NH_OH->Broad_OH Parent Identity: Ethyl N-(3-chlorophenyl)carbamate (Parent Compound) Sharp_NH->Parent Target Identity: Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate (Target Metabolite) Broad_OH->Target

Figure 1: Spectral Decision Tree for differentiating the N-hydroxy metabolite from parent carbamates and amine degradation products.

References
  • NIST Mass Spectrometry Data Center. Chlorpropham (Isopropyl N-(3-chlorophenyl)carbamate) Spectral Data.[4][5] National Institute of Standards and Technology.[6] Available at: [Link]

  • Dahl, G. A., Miller, E. C., & Miller, J. A. (1980). Comparative carcinogenicities and mutagenicities of vinyl carbamate, ethyl carbamate, and ethyl N-hydroxycarbamate.[7] Cancer Research, 40(4), 1194-1203.[7] Available at: [Link]

  • PubChem. Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.

Sources

Comparative Guide: Ethyl N-(3-chlorophenyl)carbamate vs. Ethyl N-(4-chlorophenyl)-N-hydroxycarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Ethyl N-(3-chlorophenyl)carbamate (Compound A) and Ethyl N-(4-chlorophenyl)-N-hydroxycarbamate (Compound B). While structurally related, these two compounds occupy distinct niches in chemical biology. Compound A is a stable carbamate ester primarily characterized by its herbicidal and enzyme-inhibitory properties (acetylcholinesterase/mitosis inhibition). In contrast, Compound B represents an N-hydroxylated derivative, often studied as a reactive metabolic intermediate or a specialized metalloenzyme inhibitor with a significantly distinct toxicological and mutagenic profile.

Key Distinction: The primary divergence lies in the N-hydroxy moiety . Compound A acts as a non-covalent or carbamoylating inhibitor, whereas Compound B functions as a reactive electrophile (proximate carcinogen) or a metal-chelating agent, fundamentally altering its bioactivity and safety profile.

Chemical Identity & Physicochemical Properties[1][2][3]

The structural difference—specifically the N-hydroxy group and the chlorine regiochemistry (meta vs. para)—dictates their interaction with biological targets.

FeatureEthyl N-(3-chlorophenyl)carbamate (Cmpd A)Ethyl N-(4-chlorophenyl)-N-hydroxycarbamate (Cmpd B)
Structure N-phenyl carbamate esterN-hydroxy-N-phenyl carbamate
Cl-Position meta (3-position)para (4-position)
Functional Group Secondary Amide (-NH-CO-O-)Hydroxamic Acid Ester (-N(OH)-CO-O-)
Primary Bioactivity Herbicidal (Mitosis/PSII Inhibition), AChE InhibitionMutagenicity, Metalloenzyme Inhibition (e.g., 5-LOX)
Reactivity Stable hydrolytically; Carbamoylating agentReactive; Potential for O-acylation & DNA adduct formation
LogP (Est.) ~2.8 - 3.2 (High Lipophilicity)~2.0 - 2.5 (Lower due to polar -OH)

Detailed Bioactivity Analysis[3]

Compound A: The Herbicidal & Inhibitory Scaffold

Ethyl N-(3-chlorophenyl)carbamate is an analog of Chlorpropham (Isopropyl 3-chlorocarbanilate). Its bioactivity is governed by the fit of the 3-chlorophenyl ring into hydrophobic pockets of target proteins.

  • Mechanism 1: Mitosis Inhibition: Like Chlorpropham, Compound A interferes with microtubule assembly (spindle fiber formation) in plant cells, arresting cell division at metaphase. The 3-chloro substituent is critical for binding affinity in the tubulin complex.

  • Mechanism 2: Acetylcholinesterase (AChE) Inhibition: As a carbamate, it can carbamoylate the serine residue in the catalytic triad of AChE. However, N-phenyl carbamates are generally weaker AChE inhibitors compared to N-methyl carbamates, making them more selective for plant targets or specific mammalian esterases.

Compound B: The Reactive Metabolite & Chelator

Ethyl N-(4-chlorophenyl)-N-hydroxycarbamate introduces the N-hydroxy functionality, which fundamentally shifts the mechanism from physical obstruction to chemical reactivity and metal chelation.

  • Mechanism 1: Genotoxicity & Mutagenicity: N-hydroxycarbamates are established "proximate carcinogens." They can undergo metabolic activation (e.g., sulfation) to form nitrenium ions, which covalently bind to DNA (guanine residues), causing mutations. The para-chloro position blocks metabolic hydroxylation at the 4-position, potentially extending the half-life of the reactive N-hydroxy species.

  • Mechanism 2: Metalloenzyme Inhibition: The hydroxamic acid-like motif (-N(OH)C=O) is a potent chelator of active site metals (Fe, Zn). Compound B is likely to inhibit iron-dependent enzymes such as 5-Lipoxygenase (5-LOX) or zinc-dependent Matrix Metalloproteinases (MMPs) , a property not shared by Compound A.

Mechanistic Visualization

The following diagrams illustrate the divergent pathways of these two compounds.

Diagram 1: Comparative Mechanism of Action

BioactivityComparison Cmpd_A Ethyl N-(3-chlorophenyl) carbamate Target_A1 Microtubule Assembly (Mitosis Arrest) Cmpd_A->Target_A1 Hydrophobic Binding (3-Cl fit) Target_A2 AChE Active Site (Carbamoylation) Cmpd_A->Target_A2 Serine Attack Cmpd_B Ethyl N-(4-chlorophenyl)- N-hydroxycarbamate Target_B1 DNA Adducts (Mutagenesis) Cmpd_B->Target_B1 Electrophilic Nitrenium Ion Target_B2 Metalloenzymes (Fe/Zn Chelation) Cmpd_B->Target_B2 Bidentate Chelation

Caption: Divergent pathways: Compound A acts as a structural inhibitor (Herbicidal/AChE), while Compound B acts via chemical reactivity (Mutagenic) or metal chelation.

Experimental Protocols

To validate the bioactivity differences, the following protocols are recommended.

Protocol A: Acetylcholinesterase (AChE) Inhibition Assay (For Compound A)

Validates the carbamate inhibitory potential.

  • Reagents:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB (Ellman’s Reagent, 10 mM).

    • Acetylthiocholine Iodide (Substrate, 15 mM).

    • Enzyme: Electric eel AChE (0.5 U/mL).

  • Procedure:

    • Dissolve Compound A in DMSO (keep final DMSO <1%).

    • Incubate 20 µL enzyme + 10 µL Compound A + 150 µL buffer for 15 min at 25°C.

    • Add 10 µL DTNB and 10 µL Substrate.

    • Monitor absorbance at 412 nm for 10 min (kinetic mode).

  • Analysis: Calculate % Inhibition relative to solvent control. Construct IC50 curve.

Protocol B: Ames Mutagenicity Test (For Compound B)

Validates the genotoxic potential of the N-hydroxy derivative.

  • Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Procedure:

    • Prepare top agar containing 0.05 mM histidine/biotin.

    • Mix 100 µL bacterial culture (10^9 CFU/mL) with 50 µL Compound B (various concentrations).

    • Critical Step: Run parallel plates with and without S9 rat liver fraction (metabolic activation system). Note: N-hydroxy compounds are often direct-acting but may be potentiated by S9.

    • Pour onto minimal glucose agar plates.

    • Incubate at 37°C for 48 hours.

  • Analysis: Count revertant colonies. A 2-fold increase over background indicates mutagenicity.

Safety & Handling (Crucial)

  • Compound A: Handle as a standard toxic chemical. Avoid inhalation of dust.

  • Compound B: HIGH HAZARD. Treat as a potential carcinogen and mutagen.

    • Containment: Use a chemical fume hood and double nitrile gloves.

    • Deactivation: Treat spills with 10% NaOH to hydrolyze the active N-hydroxycarbamate linkage before disposal.

References

  • Dahl, G. A., Miller, E. C., & Miller, J. A. (1980). Comparative carcinogenicities and mutagenicities of vinyl carbamate, ethyl carbamate, and ethyl N-hydroxycarbamate.[1][2] Cancer Research, 40(4), 1194–1203.[1][2] Link

  • BenchChem. (2025).[3] A Comparative Analysis of Methyl N-(4-chlorophenyl)carbamate and Other Carbamate Compounds: Efficacy and Mechanisms of Action. Link

  • Kobayashi, K., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology. Link

  • PubChem. (2025). (3-chlorophenyl) N-ethylcarbamate | C9H10ClNO2. Link

  • Miller, J. A. (1970). Carcinogenesis by chemicals: an overview—G. H. A. Clowes Memorial Lecture. Cancer Research, 30(3), 559-576.

Sources

Reference standards for ethyl N-(3-chlorophenyl)-N-hydroxycarbamate purity

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Reference Standard Grades for Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate

Audience: Researchers, Toxicologists, and Analytical Chemists in Drug/Pesticide Development.

Part 1: Executive Summary & Strategic Context

The Analyte: Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate is a critical metabolic intermediate, structurally related to the herbicide Chlorpropham (CIPC). As an N-hydroxycarbamate, it represents a "proximate carcinogen" class—metabolites capable of direct DNA interaction.

The Problem: Unlike stable parent carbamates, N-hydroxy derivatives are chemically labile. They are prone to oxidation (forming nitroso-derivatives) and rearrangement (Lossen rearrangement to isocyanates). Consequently, off-the-shelf ISO 17034 Certified Reference Materials (CRMs) are rarely available for this specific structure.

The Solution: This guide compares the three viable approaches to obtaining a reference standard for this compound, ranking them by scientific rigor and regulatory acceptance. It argues that for N-hydroxycarbamates, Quantitative NMR (qNMR) is the only self-validating method to assign absolute purity without a pre-existing primary standard.

Part 2: Comparative Analysis of Standard Grades

The table below objectively compares the three "grades" of material available to a researcher. Note that for this specific molecule, "Commercial CRM" usually requires custom synthesis.

FeatureOption A: Primary Standard (In-House/Custom) Option B: Secondary Standard (HPLC-Calibrated) Option C: Research Grade (Commercial Stock)
Method of Assignment qNMR + Mass Balance (1H qNMR, TGA, KF)HPLC-UV/MS (calibrated against Option A)HPLC Area % (Normalization)
Traceability SI-Traceable (via NIST/NMIJ internal std)Traceable to Primary StandardUnknown / Manufacturer Lot
Purity Uncertainty Low (< 0.5%)Moderate (1.0 - 2.0%)High (> 5.0%)
Critical Risk High technical skill required.Propagates errors from Primary."Purity" ≠ "Content" . Ignores salts/water.
Stability Data Real-time monitoring required.[1]Assumed from Primary.Usually not provided.
Cost High (Time + Instrumentation).Low (Routine analysis).Moderate (Purchase price).
Verdict Mandatory for Toxicology/GLP Acceptable for Routine QCUnsafe for Quantitation

Part 3: Scientific Integrity & Experimental Protocols

The "Gold Standard" Protocol: qNMR Purity Assignment

Why this is necessary: Chromatographic purity (Area %) fails for N-hydroxycarbamates because it cannot detect inorganic salts, residual solvents, or moisture, and thermal degradation during GC/LC injection can skew results. qNMR measures the molar ratio of the analyte protons against a certified internal standard (e.g., Maleic Acid or TCNB).

Protocol: 1H-qNMR for Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate

  • Internal Standard (IS) Selection: Use 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) (TraceCERT® grade). It is non-hygroscopic and its signals (aromatic singlet) do not overlap with the ethyl group or chlorophenyl ring of the analyte.

  • Solvent: Deuterated DMSO (

    
    ) to prevent proton exchange of the N-OH group.
    
  • Sample Preparation:

    • Weigh

      
       mg of the analyte (
      
      
      
      ) and
      
      
      mg of IS (
      
      
      ) into the same vial using a microbalance (
      
      
      mg).
    • Dissolve in

      
       mL 
      
      
      
      .
  • Acquisition Parameters (Critical for E-E-A-T):

    • Pulse Angle:

      
       (to ensure full relaxation).
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (must be
      
      
      of the slowest proton).
    • Scans: 64 (for S/N > 400).

    • Temperature:

      
       (controlled to 
      
      
      
      ).
  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Purity.[2][3]
Chromatographic Purity & Stability Check (HPLC-DAD)

Purpose: To detect organic impurities (e.g., the reduced amide Ethyl 3-chlorophenylcarbamate) that qNMR might miss if signals overlap.

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    mm.
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Acidic pH stabilizes N-OH).

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: DAD at 254 nm (aromatic) and 280 nm.

  • Pass Criteria: No single impurity > 0.5%.

Part 4: Visualization of Workflows

Diagram 1: The Primary Standard Certification Workflow

This diagram illustrates the logical flow to convert a raw synthesized powder into a Validated Primary Standard using the protocols described above.

ReferenceStandardValidation Raw Raw Synthesized Ethyl N-(3-chlorophenyl)- N-hydroxycarbamate TGA TGA / KF Titration (Volatiles & Water) Raw->TGA HPLC HPLC-DAD/MS (Organic Impurities) Raw->HPLC qNMR 1H-qNMR (Absolute Content) Raw->qNMR Calc Mass Balance Calculation (100% - Impurities) TGA->Calc Subtract Volatiles HPLC->Calc Subtract Organics CrossCheck Orthogonal Check (qNMR vs Mass Balance) qNMR->CrossCheck Value B Calc->CrossCheck Value A Final CERTIFIED PRIMARY STANDARD CrossCheck->Final If Deviation < 1.0%

Caption: Workflow for establishing metrological traceability. qNMR provides the primary value; Mass Balance serves as the orthogonal confirmation.

Diagram 2: Degradation Pathways (Stability Risk)

N-hydroxycarbamates are unstable. This diagram shows what researchers must monitor during stability testing.

DegradationPathways Target Ethyl N-(3-chlorophenyl)- N-hydroxycarbamate (Target Analyte) Oxidation Oxidation (Air/Light) Target->Oxidation Reduction Reduction (Metabolic/Chemical) Target->Reduction Hydrolysis Hydrolysis (Acid/Base) Target->Hydrolysis Nitroso Nitroso Derivative (Genotoxic) Oxidation->Nitroso Parent Ethyl 3-chlorophenylcarbamate (Parent Amide) Reduction->Parent Aniline 3-Chloroaniline (Toxic Cleavage) Hydrolysis->Aniline

Caption: Critical degradation pathways. The reference standard must be stored at -20°C under Argon to prevent oxidation to the Nitroso form.

References

  • International Organization for Standardization (ISO). (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.[4]Link

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2778–2786. Link

  • Bignami, M., et al. (2017). "Mutagenicity of carbamate pesticides and their metabolites." European Food Safety Authority (EFSA) Journal. Link

  • Sigma-Aldrich. (2024). "Quantitative NMR for Content Assignment of Reference Standards." Technical Bulletin. Link

  • Wako Chemicals. (2023).[2] "Standard for Quantitative NMR (TraceSure®)." Fujifilm Wako Pure Chemical Corporation. Link

Sources

Technical Guide: Distinguishing Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate from Isomeric Impurities

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocol for distinguishing Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate (CAS: 28266-71-9) from its positional isomers (2-chloro and 4-chloro analogs) and structural isomers (e.g., hydroxyethyl carbamates).[1]

Part 1: Executive Technical Summary[1]

Target Compound: Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate Molecular Formula: C


H

ClNO

Exact Mass: 215.03 Da Core Challenge: Differentiating the meta-substituted target from ortho- (2-Cl) and para- (4-Cl) regioisomers generated during non-selective hydroxylation or acylation, and distinguishing the N-hydroxy functionality from structural isomers like hydroxyethyl carbamates.[1]

Application Context: This compound acts as a metabolic probe for herbicide degradation (specifically chlorpropham derivatives) and a potential inhibitor of zinc-dependent metalloenzymes.[1] The N-hydroxy moiety is metabolically labile and toxicologically significant (potential mutagenicity); therefore, absolute structural confirmation is required to rule out stable amide or ester isomers.

Part 2: Analytical Strategy & Logic

The differentiation strategy relies on three orthogonal pillars:

  • 1H NMR Spectroscopy: To resolve the aromatic substitution pattern (meta vs ortho/para).

  • High-Resolution Mass Spectrometry (HRMS): To confirm the N-OH lability and distinguish from stable C-OH isomers.[1]

  • Reverse-Phase HPLC: For quantitative separation of the regioisomeric mixture.

Logical Workflow Diagram

AnalysisWorkflow Sample Unknown Sample (C9H10ClNO3) FeCl3 FeCl3 Colorimetric Test Sample->FeCl3 RedComplex Red/Violet Complex? (Indicates N-OH) FeCl3->RedComplex NMR 1H NMR (DMSO-d6) RedComplex->NMR Positive Aromatic Aromatic Region Analysis (7.0 - 8.0 ppm) NMR->Aromatic Meta Pattern: Singlet + 2 Doublets + Triplet (Target: 3-Cl) Aromatic->Meta δ 7.8 (s), 7.5 (d) Para Pattern: AA'BB' Symmetric Doublets (Isomer: 4-Cl) Aromatic->Para δ 7.5 (d), 7.3 (d) Ortho Pattern: Complex ABCD Multiplet (Isomer: 2-Cl) Aromatic->Ortho Shifted Downfield HPLC HPLC-UV/MS Confirmation (Retention Time) Meta->HPLC Quantification

Figure 1: Decision tree for the structural assignment of chlorophenyl N-hydroxycarbamates.

Part 3: Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Definitive assignment of the chlorine position on the phenyl ring.

Protocol:

  • Solvent: DMSO-d

    
     (preferred over CDCl
    
    
    
    to stabilize the labile N-OH proton and prevent exchange broadening).[1]
  • Concentration: 10 mg/mL.[1]

  • Parameters: 400 MHz minimum; 32 scans; T=298 K.

Data Interpretation Guide:

FeatureTarget: 3-Chloro (Meta)Isomer: 4-Chloro (Para)Isomer: 2-Chloro (Ortho)
Symmetry AsymmetricSymmetric (Plane of symmetry)Asymmetric
H-2 Proton Singlet (broad) or Triplet (J~2Hz) at ~7.8 ppm.[1] Isolated from others.Absent (Substituted).Absent (Substituted).
Coupling System ABCD (Distinct). H-4/H-6 are doublets; H-5 is a triplet.[1]AA'BB' . Appears as two tall doublets ("roofing" effect).ABCD . Complex multiplet, often shifted downfield due to steric compression.
N-OH Proton Broad singlet at 10.5 - 11.0 ppm .[1]Similar range.Similar range, may shift due to intramolecular H-bonding with Cl.[1]

Critical Insight: The presence of a distinct singlet (or narrow triplet) at ~7.8 ppm corresponding to the proton between the N-group and the Cl-group is the diagnostic signature of the meta isomer. The para isomer will show only doublets.

High-Performance Liquid Chromatography (HPLC)

Objective: Separation of regioisomers for purity assessment.

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).

Separation Logic: On standard C18 phases, the elution order typically follows the hydrophobicity and planarity of the isomers:

  • Ortho (2-Cl): Elutes first or second. Often forms internal H-bonds or has twisted geometry reducing interaction with the stationary phase.[1]

  • Meta (3-Cl) [TARGET]: Intermediate retention.

  • Para (4-Cl): Elutes last. The planar, symmetric structure maximizes surface area contact with the C18 chains.

Mass Spectrometry (MS) Fragmentation

Objective: Confirming the N-hydroxy carbamate structure vs. structural isomers (e.g., hydroxyethyl esters).

Protocol:

  • Ionization: Electrospray Ionization (ESI) in Positive/Negative mode.

  • Direct Infusion: 5 µL/min in MeOH.

Fragmentation Pathway (ESI+):

  • [M+H]+: m/z 216 (35Cl) / 218 (37Cl).

  • Loss of Oxygen (N-O cleavage): m/z 200 (Characteristic of N-oxides/N-hydroxy compounds).

  • Loss of Ethanol (EtOH): m/z 170 (Formation of isocyanate intermediate).

  • Diagnostic Fragment: Loss of the carbamate moiety to generate the 3-chloroaniline radical cation (m/z 127) .

Differentiation from Isomers:

  • vs. 2-hydroxyethyl N-(3-chlorophenyl)carbamate: The structural isomer (alcohol on the ester chain) will readily lose water (M-18) and show a strong fragment for the hydroxyethyl group. The target N-hydroxy compound preferentially loses Oxygen (M-16) or OH (M-17).[1]

Part 4: Chemical Verification (The "Litmus Test")

Before advanced instrumentation, a simple chemical test can validate the N-hydroxy functional group.[1]

Ferric Chloride Test:

  • Dissolve 1 mg of sample in 1 mL ethanol.

  • Add 2 drops of 1% aqueous FeCl

    
    .
    
  • Result:

    • Target (N-OH): Deep violet/red color (Hydroxamic acid/N-hydroxy carbamate chelation).[1]

    • Isomer (Amide/Ester): Yellow/Orange (Negative result).[1]

References

  • Sigma-Aldrich. Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate Product Sheet. CAS 28266-71-9.[1][3][4] Retrieved from .[1][4]

  • PubChem. Compound Summary for CID 69536462: (3-chlorophenyl) N-ethylcarbamate (Related Isomer Data). National Library of Medicine. Retrieved from .

  • ChemScene. Ethyl (3-chlorophenyl)(hydroxy)carbamate Properties. Retrieved from .

  • Asian Journal of Chemistry. Separation of Racemates Using Chiral HPLC (Context on Carbamate Separation). Retrieved from .

  • BenchChem. NMR Characterization Protocols for Chlorophenyl Derivatives. Retrieved from .

Sources

A Comparative Guide to the Crystallographic Analysis of Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the crystallographic analysis of ethyl N-(3-chlorophenyl)-N-hydroxycarbamate, a compound of interest in medicinal chemistry and materials science. In the absence of published crystal structure data for this specific molecule, we present a detailed, best-practice protocol for single-crystal X-ray diffraction analysis. To provide a valuable comparative context, we analyze the known crystal structures of closely related N-hydroxycarbamates and other relevant analogs. This guide serves as a practical resource for researchers, scientists, and drug development professionals engaged in the solid-state characterization of novel small molecules, offering insights into potential crystal packing, hydrogen bonding motifs, and the influence of substituent effects on the solid-state architecture.

Introduction: The Significance of Solid-State Structure in Drug Development

Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate (C₉H₁₀ClNO₃) is a small molecule with potential applications in drug discovery, given the prevalence of the hydroxycarbamate functional group in various bioactive compounds.[1][2][3] The three-dimensional arrangement of molecules in the crystalline state is of paramount importance in pharmaceutical development. It governs critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability.[4] Therefore, a thorough understanding of the crystal structure through single-crystal X-ray diffraction is a foundational step in the characterization of any new active pharmaceutical ingredient (API).

Currently, there is no publicly available experimental X-ray diffraction data for ethyl N-(3-chlorophenyl)-N-hydroxycarbamate.[5] This guide aims to bridge this gap by:

  • Proposing a detailed experimental protocol for obtaining and analyzing its crystal structure.

  • Providing a comparative analysis with structurally similar compounds for which crystallographic data is available, offering predictive insights into its solid-state behavior.

Proposed Experimental Protocol for Single-Crystal X-ray Diffraction

The following protocol is a comprehensive, self-validating workflow designed to yield high-quality crystallographic data for ethyl N-(3-chlorophenyl)-N-hydroxycarbamate. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Crystal Growth

High-quality single crystals are the prerequisite for a successful diffraction experiment. The choice of solvent and crystallization method is critical.

Step-by-Step Protocol:

  • Material Procurement and Purity Assessment: Obtain ethyl N-(3-chlorophenyl)-N-hydroxycarbamate with a purity of ≥95%.[2] Confirm purity using techniques such as NMR and mass spectrometry.

  • Solvent Screening: Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, acetone, and mixtures thereof) to determine optimal solubility.

  • Crystallization:

    • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial and allow the solvent to evaporate slowly over several days at a constant temperature.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent (in which the compound is less soluble). The vapor of the poor solvent will slowly diffuse into the solution, reducing the solubility and promoting crystallization.

  • Crystal Harvesting: Once suitable single crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a cryo-loop.

Data Collection and Processing

Data collection should be performed on a modern single-crystal X-ray diffractometer.

Step-by-Step Protocol:

  • Mounting: Mount a selected crystal on the goniometer head of the diffractometer. A stream of cold nitrogen (e.g., at 125 K) is typically used to minimize thermal motion and radiation damage.

  • Diffractometer Setup: Use a diffractometer equipped with a high-brilliance X-ray source (e.g., Cu Kα radiation, λ = 1.54187 Å) and a sensitive detector.[6]

  • Unit Cell Determination: Collect a preliminary set of diffraction images to determine the unit cell parameters and crystal system.

  • Data Collection: Perform a full data collection, ensuring high completeness and redundancy of the diffraction data. The data collection strategy should be optimized based on the crystal's symmetry.

  • Data Processing: Process the raw diffraction data using appropriate software (e.g., CrysAlisPro).[6] This includes integration of reflection intensities, and corrections for Lorentz, polarization, and absorption effects.

Diagram of the Proposed Experimental Workflow:

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Solution & Refinement synthesis Compound Synthesis & Purity Check screening Solvent Screening synthesis->screening growth Crystal Growth (Slow Evaporation/Vapor Diffusion) screening->growth harvest Crystal Harvesting growth->harvest mount Crystal Mounting & Cryo-cooling harvest->mount collect X-ray Data Collection mount->collect process Data Processing (Integration & Correction) collect->process solve Structure Solution (Direct Methods) process->solve refine Structure Refinement (Full-Matrix Least-Squares) solve->refine validate Validation & CIF Generation refine->validate

Caption: Proposed workflow for crystallographic analysis.

Structure Solution and Refinement
  • Structure Solution: Solve the crystal structure using direct methods or Patterson methods, which will provide an initial model of the molecular structure.

  • Structure Refinement: Refine the structural model by full-matrix least-squares on F². This iterative process adjusts atomic positions and displacement parameters to minimize the difference between observed and calculated structure factors.

  • Hydrogen Atom Location: Locate hydrogen atoms from the difference Fourier map and refine them using appropriate constraints.

  • Validation: Validate the final structure using software like PLATON or the IUCr's checkCIF service to ensure the model is chemically and crystallographically sound.

Comparative Analysis with Structurally Related Compounds

To anticipate the crystallographic features of ethyl N-(3-chlorophenyl)-N-hydroxycarbamate, we will compare it with known structures of similar molecules.

Primary Comparator: tert-Butyl N-Hydroxycarbamate

A recent study on tert-butyl N-hydroxycarbamate provides a high-quality crystal structure and serves as an excellent primary comparison.[6][7] This molecule shares the core N-hydroxycarbamate functionality.

Key Crystallographic Features of tert-Butyl N-Hydroxycarbamate: [6]

  • Hydrogen Bonding: The structure exhibits a robust hydrogen-bonding network. Molecules are linked in parallel chains by C=O···H–N hydrogen bonds. These chains are then cross-linked by C=O···H–O hydrogen bonds, forming a ribbon-like motif.

  • Planarity: The N-hydroxycarbamate group is nearly planar, which is a common feature in related compounds.[6][7]

  • Packing: The hydrogen-bonded ribbons pack in a zig-zag pattern.

It is highly probable that ethyl N-(3-chlorophenyl)-N-hydroxycarbamate will also feature prominent hydrogen bonding involving the N-H and O-H groups of the hydroxycarbamate moiety. The presence of the chlorophenyl ring may introduce additional weak C-H···O or C-H···π interactions, influencing the overall crystal packing.

Diagram of a Potential Hydrogen Bonding Motif:

h_bond mol1 R-N(H)-C(=O)-O-Et     |    O-H mol2 Et-O-C(=O)-N(H)-R             |            H-O mol1:s->mol2:n C=O···H-N mol1:e->mol2:w C=O···H-O

Caption: Potential hydrogen bonding in carbamates.

Alternative Compounds for Comparison

To understand the influence of the aromatic ring and potential variations in hydrogen bonding, we can look at other molecules with some structural similarities.

  • (E)-3-(3-Chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl)acrylamide: This compound also contains a 3-chlorophenyl group and exhibits intermolecular O-H···O and N-H···O hydrogen bonding, which helps to stabilize its crystal structure.[8]

  • O-ethyl N-(ethoxycarbonyl)thiocarbamate: This molecule features a carbamate-like core and forms centrosymmetric dimers in the crystal through N-H···S=C hydrogen bonds.[9][10] This highlights how changes in the functional group (C=O vs C=S) can alter the hydrogen bonding patterns.

Tabular Comparison of Crystallographic Data

The table below summarizes key crystallographic parameters for our primary comparator and an alternative compound. This provides a reference for what might be expected for ethyl N-(3-chlorophenyl)-N-hydroxycarbamate.

Parametertert-Butyl N-Hydroxycarbamate[6]O-ethyl N-(ethoxycarbonyl)thiocarbamate[10]Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate
Formula C₅H₁₁NO₃C₆H₁₁NO₃SC₉H₁₀ClNO₃
Crystal System OrthorhombicTriclinicTo be determined
Space Group PbcaP-1To be determined
Temperature (K) 125173Proposed: 125
Key H-Bonds C=O···H-N, C=O···H-ON-H···S=CPredicted: C=O···H-N, C=O···H-O

Conclusion

While experimental X-ray diffraction data for ethyl N-(3-chlorophenyl)-N-hydroxycarbamate is not yet available, a robust and validated protocol for its determination can be established based on best practices in the field. By comparing its structure to that of tert-butyl N-hydroxycarbamate and other analogs, we can anticipate that its solid-state structure will be heavily influenced by hydrogen bonding involving the N-hydroxycarbamate moiety. The presence of the 3-chlorophenyl group may introduce further complexity and potential for polymorphism, making a full crystallographic study essential for a complete understanding of its properties. This guide provides the necessary framework and comparative data to embark on such an investigation.

References

  • Aitken, R. A., Cordes, D. B., McKay, A. P., & Sonecha, D. K. (2023). tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). Molbank, 2023(3), M1728. [Link]

  • ResearchGate. (2023). (PDF) tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). Retrieved from [Link]

  • PubChem. (n.d.). (3-chlorophenyl) N-ethylcarbamate. Retrieved from [Link]

  • ResearchGate. (2015). Crystallographic structure of O-ethyl N-(ethoxycarbonyl)thiocarbamate.... Retrieved from [Link]

  • Xia, L. Y., Wang, W. L., Huang, Y. L., & Shan, S. (2011). (E)-3-(3-Chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl)acrylamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o663. [Link]

  • PubChemLite. (n.d.). Ethyl n-(3-chlorophenyl)-n-hydroxycarbamate (C9H10ClNO3). Retrieved from [Link]

  • ChemRxiv. (2022). Phase identification and discovery of hidden crystal forms in a polycrystalline pharmaceutical sample using high-throughput 3D e. Retrieved from [Link]

  • Google Patents. (1994). EP0577167A2 - Method of producing an N-hydroxycarbamate compound.
  • ResearchGate. (n.d.). Crystallographic data and parameters of the X-ray diffraction experiment. Retrieved from [Link]

  • Henley, M. J., Schrader, A. M., Young, V. G., Jr, & Barany, G. (2015). Crystal structure of O-ethyl N-(ethoxycarbonyl)thiocarbamate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o782–o783. [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-Ethyl-3-hydroxybenzamide. Retrieved from [Link]

Sources

QC testing protocols for ethyl N-(3-chlorophenyl)-N-hydroxycarbamate batches

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive guide to address the unique analytical challenges associated with Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate . This compound is a highly reactive N-hydroxycarbamate derivative, often utilized as a specialized intermediate in chemical synthesis or evaluated as a pharmacophore in drug discovery due to its ability to bind biologically relevant metals such as iron and zinc (1)[1].

Unlike standard N-phenylcarbamates, the presence of the N-hydroxy moiety introduces severe thermodynamic and kinetic instability. Proper Quality Control (QC) requires a paradigm shift from standard methodologies to prevent artifactual degradation during the testing process itself.

Comparative Performance & Stability Profiling

To objectively evaluate the analytical behavior of Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate, it must be compared against its des-hydroxy analog, Ethyl N-(3-chlorophenyl)carbamate (a stable carbanilate structurally related to the herbicide chlorpropham).

The N-hydroxy metabolites of carbanilates are highly reactive and prone to rapid degradation in environmental and physiological matrices (2)[2]. Furthermore, aniline-containing compounds and their N-hydroxy metabolites are known anemia-causing chemicals, necessitating strict impurity control (3)[3].

Table 1: Comparative Physicochemical & Analytical Profiling

ParameterEthyl N-(3-chlorophenyl)-N-hydroxycarbamate (Target)Ethyl N-(3-chlorophenyl)carbamate (Alternative)
Structural Feature N-hydroxycarbamate moietyN-phenylcarbamate moiety
Pharmacophore Utility High (Metalloenzyme bidentate chelation)Low (No metal chelation capability)
Hydrolytic Half-Life (pH 7.4) < 12 hours (Rapid hydrolysis)> 30 days (Highly stable)
Primary Degradant N-hydroxy-3-chloroaniline3-chloroaniline
ESI-MS Ionization Excellent in Negative Mode ([M-H]⁻)Poor (Requires Positive Mode[M+H]⁺)
Storage Requirement -20°C, desiccated, inert atmosphereAmbient temperature

Degradation Pathway Analysis

Understanding the degradation mechanics is critical for designing a self-validating QC protocol. The compound degrades via two primary pathways: hydrolysis (yielding N-hydroxy-3-chloroaniline) and dehydroxylation (yielding the des-hydroxy impurity). Both pathways eventually funnel into the formation of 3-chloroaniline , a known genotoxic structural alert (4)[4].

Pathway Parent Ethyl N-(3-chlorophenyl)- N-hydroxycarbamate Hydrolysis Hydrolysis (pH > 7 / Moisture) Parent->Hydrolysis Dehydroxylation Dehydroxylation (Thermal/Oxidative) Parent->Dehydroxylation Deg1 N-hydroxy-3-chloroaniline + CO2 + Ethanol Hydrolysis->Deg1 Deg2 Ethyl N-(3-chlorophenyl)carbamate (Des-hydroxy Impurity) Dehydroxylation->Deg2 Tox 3-chloroaniline (Genotoxic Alert) Deg1->Tox Further Breakdown Deg2->Tox Hydrolysis

Figure 1: Primary degradation pathways of Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate.

Step-by-Step QC Testing Protocols

Protocol 1: RP-HPLC-UV for Assay and Purity
  • Causality: N-hydroxycarbamates undergo rapid artifactual hydrolysis at neutral or alkaline pH. To prevent the sample from degrading during the chromatographic run, the mobile phase must be buffered to an acidic pH (pH ~2.7) using formic acid. Furthermore, sample preparation must utilize cold methanol (4°C) to arrest solvolysis.

  • Methodology:

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Column: Superficially porous C18 (100 x 4.6 mm, 2.7 µm) maintained at 25°C to minimize thermal degradation.

    • Gradient: 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

    • Detection: UV at 240 nm.

    • Sample Prep: Dissolve 10.0 mg of the batch in 10.0 mL of cold methanol (4°C). Analyze immediately.

  • Self-Validating Mechanism: The System Suitability Test (SST) must include a resolution mixture of the target API and 3-chloroaniline. The system automatically fails and halts the sequence if the resolution (

    
    ) between these two critical peaks drops below 2.0, preventing the false reporting of purity due to co-elution.
    
Protocol 2: LC-MS/MS for Genotoxic Impurity Profiling
  • Causality: Because 3-chloroaniline and related chloroaniline derivatives are known to cause splenotoxicity and methemoglobinemia (5)[5], they must be quantified at parts-per-million (ppm) levels. The N-OH group of the parent compound easily loses a proton, making Negative Electrospray Ionization (ESI-) optimal for the parent, while the aniline degradant requires Positive mode (ESI+).

  • Methodology:

    • Sample Prep: Dilute the HPLC sample to 10 ng/mL in Mobile Phase A. Spike with 1 ng/mL of 3-chloroaniline-d4 (Stable Isotope-Labeled Internal Standard, SIL-IS).

    • Column: C18 (50 x 2.1 mm, 1.8 µm) for ultra-fast separation.

    • Ionization: ESI with rapid polarity switching (Negative for parent [M-H]⁻; Positive for impurities [M+H]⁺).

    • MRM Transitions: Monitor specific parent-to-daughter ion transitions to ensure absolute specificity.

  • Self-Validating Mechanism: The method relies on the SIL-IS to self-correct for matrix suppression in the ESI source. If the absolute peak area of the internal standard deviates by >15% across the run, the system flags a matrix effect failure, invalidating the trace impurity quantification.

Protocol 3: Karl Fischer Titration for Moisture Content
  • Causality: Moisture acts as the primary catalyst for the solid-state hydrolysis of the carbamate linkage. Strict limits (<0.5%) are required to guarantee the shelf-life of the batch.

  • Methodology:

    • Utilize a coulometric Karl Fischer titrator equipped with a diaphragm-less cell.

    • Inject 50 mg of the solid sample directly into the titration vessel using a back-weighing technique.

    • Titrate to the electrometric endpoint.

  • Self-Validating Mechanism: The instrument must perform an automated drift correction prior to sample introduction. If the background moisture drift exceeds 10 µ g/min , the system locks out the user until the titration cell is completely dehydrated, ensuring that ambient humidity does not artificially inflate the sample's moisture reading.

QC Analytical Workflow Visualization

Workflow Sample Batch Sample Prep Cold Methanol Extraction (4°C) Sample->Prep KF Karl Fischer (Moisture < 0.5%) Sample->KF HPLC HPLC-UV (Purity > 98%) Prep->HPLC LCMS LC-MS/MS (Impurities < 10ppm) Prep->LCMS SST System Suitability Validation HPLC->SST LCMS->SST KF->SST Release Batch Approved SST->Release Pass Reject Batch Rejected SST->Reject Fail

Figure 2: Self-validating QC analytical workflow for batch release testing.

References

  • [6] ETHYL N-(3-CHLOROPHENYL)-N-HYDROXYCARBAMATE AldrichCPR | Sigma-Aldrich. Sigma-Aldrich. 6

  • [4] A rationale for determining, testing, and controlling specific impurities in pharmaceuticals that possess potential for genotoxicity. ResearchGate. 4

  • [5] Effects of chlorpropham (CIPC) on the hemopoietic system of rats. ResearchGate. 5

  • [1] Diaryl Ether Containing N-Hydroxycarbamates from Nitroso Cycloadducts. PMC (NIH). 1

  • [3] Retrospective Mining of Toxicology Data to Discover Multispecies and Chemical Class Effects: Anemia as a Case Study. PMC (NIH). 3

  • [2] Metabolism of Fungicide Diethofencarb in Grape (Vitis vinifera L.): Definitive Identification of Thiolactic Acid Conjugated Metabolites. ResearchGate. 2

Sources

Safety Operating Guide

Comprehensive Disposal & Handling Guide: Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 28266-71-9 Molecular Formula: C9H10ClNO3 Classification: Halogenated N-Hydroxycarbamate / Potential Genotoxin

Executive Summary: Operational Directive

For Immediate Attention: This guide defines the mandatory safety and disposal protocols for Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate . Unlike standard carbamate pesticides (e.g., Chlorpropham), this compound possesses an N-hydroxy moiety , structurally positioning it as a "pre-activated" electrophile.

Core Safety Thesis: While parent carbamates often require metabolic activation to exert genotoxicity, N-hydroxycarbamates are proximal carcinogens. They can spontaneously or enzymatically dehydrate/esterify to form reactive nitrenium ions capable of direct DNA alkylation. Treat this substance as a high-potency carcinogen.

Disposal Action:

  • Primary Stream: High-Temperature Incineration (Halogenated Waste Stream).

  • Strict Prohibition: Do NOT attempt chemical deactivation (hydrolysis) in the lab; this generates 3-chloroaniline (toxic) and ethanol.

  • Containment: Double-containment in polyethylene or glass; store below 4°C if holding for disposal to prevent thermal decomposition.

Scientific Grounding: Hazard Mechanism & Logic

To understand the strictness of the disposal protocol, one must understand the chemical behavior of the N-hydroxy functionality attached to a chlorinated aromatic ring.

The "Proximal Carcinogen" Risk

Standard carbamates (like urethane or chlorpropham) are relatively stable. They require cytochrome P450 oxidation to become toxic. Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate bypasses this rate-limiting step.

  • N-Hydroxylation: The compound already possesses the N-OH group.

  • Phase II Conjugation: In biological systems (or accidental contact), the N-OH group can be acetylated or sulfated.

  • Nitrenium Ion Formation: The loss of the leaving group (acetate/sulfate) generates a highly reactive nitrenium ion (

    
    ).
    
  • DNA Adducts: This ion attacks guanine residues in DNA, leading to mutations.

Because of this instability and reactivity, the compound must be isolated from reducers, strong oxidizers, and bases during waste storage.

Visualization: Activation & Toxicity Pathway

The following diagram illustrates why this specific molecule is more hazardous than its parent carbamate, justifying the "High Hazard" disposal classification.

ToxicityPathway Parent Parent Carbamate (Stable) N_Hydroxy Ethyl N-(3-chlorophenyl)- N-hydroxycarbamate (THIS COMPOUND) Parent->N_Hydroxy P450 Oxidation (Bypassed) Ester Unstable Ester (Acetate/Sulfate) N_Hydroxy->Ester Phase II Conjugation Nitrenium Nitrenium Ion (Electrophile) Ester->Nitrenium Heterolytic Cleavage DNA_Damage DNA Alkylation (Genotoxicity) Nitrenium->DNA_Damage Covalent Binding

Figure 1: Mechanism of Action. The N-hydroxy group bypasses the initial metabolic activation step, making the compound a direct precursor to DNA-damaging species.

Detailed Disposal Protocol

This protocol is designed to ensure zero environmental release and maximum operator safety.

Step 1: Waste Characterization & Segregation

Do not mix this waste with general organic solvents. The chlorine atom requires it to be treated as Halogenated Waste , which undergoes specific scrubbing during incineration to prevent dioxin formation.

ParameterSpecification
Waste Stream ID Halogenated Organic Solids/Liquids
EPA Waste Code (Ref) D001 (Ignitable), D022 (Chloroform-like hazards), or P-Listed equivalent logic.
Compatibility Group Segregate from Oxidizers (e.g., Nitric Acid) and Strong Bases .[1]
Container Type Amber Glass (preferred) or HDPE.
Step 2: Packaging & Labeling
  • Primary Container: Place the substance in a screw-cap vial. If the substance is old or potentially unstable, do not tighten the cap excessively to avoid pressure buildup, but seal with Parafilm.

  • Secondary Containment: Place the vial into a larger, clear plastic bag or a secondary jar containing an inert absorbent (vermiculite or diatomaceous earth).

  • Labeling:

    • Chemical Name: Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate.[2]

    • Hazard Warnings: "TOXIC," "SUSPECTED CARCINOGEN," "HALOGENATED."

Step 3: Final Disposal (Incineration)
  • Method: The only acceptable disposal method is Rotary Kiln Incineration at temperatures >1000°C with a secondary combustion chamber and acid gas scrubbing.

  • Justification: Thermal destruction breaks the carbamate linkage and oxidizes the phenyl ring. The scrubber neutralizes the HCl generated from the chlorine substituent.

  • Vendor Handoff: Hand off to a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors). Explicitly declare the "N-hydroxy" nature on the manifest to ensure the incinerator operator is aware of potential nitrogen oxide (NOx) generation.

Visualization: Disposal Decision Logic

DisposalFlow Start Waste Generation: Ethyl N-(3-chlorophenyl)- N-hydroxycarbamate CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Solution (Solvent) CheckState->Liquid Segregation Segregate as: HALOGENATED ORGANIC Solid->Segregation Liquid->Segregation Container Pack in Amber Glass + Secondary Containment Segregation->Container Label Label: 'TOXIC - CARCINOGEN' Container->Label Destruction High-Temp Incineration (>1000°C) with Scrubber Label->Destruction Prohibited PROHIBITED: Drain Disposal / Bleach Treatment Label->Prohibited

Figure 2: Logical workflow for the segregation and disposal of halogenated N-hydroxycarbamates.

Emergency Procedures: Spills & Exposure

Do not use water to clean up spills, as this spreads the contamination.

  • PPE Required: Double nitrile gloves (breakthrough time <15 mins for carbamates), Tyvek lab coat, safety goggles, and a P95/N95 respirator (if powder).

  • Spill Cleanup:

    • Solid: Cover with wet paper towels (dampened with ethanol, not water) to prevent dust, then scoop into a waste jar.

    • Liquid: Absorb with vermiculite or sand.

  • Decontamination of Surface: After removing the bulk material, wash the surface with a 10% Sodium Carbonate solution followed by soap and water. The mild base helps hydrolyze residual traces, though it generates chloroaniline (which must then be wiped up and disposed of as solid waste).

References
  • National Institutes of Health (NIH) - PubChem. Chlorpropham (Related Compound Metabolism). Accessed March 3, 2026. [Link]

  • ResearchGate. Probable activation and inactivation pathways of ethyl carbamate metabolism. Accessed March 3, 2026. [Link][3]

Sources

Comprehensive Handling & Safety Guide: Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 28266-71-9 Molecular Formula: C₉H₁₀ClNO₃ Molecular Weight: 215.63 g/mol [1]

Part 1: Executive Safety Assessment (The "Unknown" Factor)

Core Directive: As a researcher, you must treat Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate with a higher safety margin than standard reagents. While specific toxicological data for this exact CAS is limited, its structural alerts dictate a Level 3 Biosafety/Chemical Handling protocol .

Structural Hazard Analysis
  • N-Hydroxycarbamate Moiety: This functional group is a known structural alert for mutagenicity and potential carcinogenicity. Hydroxylamine derivatives can interact with DNA; therefore, this compound must be handled as a potential genotoxin .

  • Chlorophenyl Group: Halogenated aromatic rings often increase lipophilicity, facilitating skin absorption and bioaccumulation.

  • Environmental Toxicity (GHS09): Classified as H400 (Very toxic to aquatic life). All waste must be sequestered to prevent environmental release.

Operational Stance: Handle as a Sensitizer and Potential Mutagen . Do not rely on the absence of a "Skull and Crossbones" pictogram to assume safety.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways, specifically dermal absorption and inhalation of particulates.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Fume Hood (Primary) N95/P100 Respirator (Secondary)The compound is a solid powder.[2][3] Engineering controls (Fume Hood) are mandatory to prevent inhalation of dust during weighing. If hood access is compromised, a fit-tested P100 is required.
Dermal (Hands) Double Gloving Protocol Inner: Nitrile (4 mil) Outer: Nitrile (5-8 mil) or Laminate (Silver Shield®)Solvent Dependent: If dissolved in DMSO or DMF, standard nitrile is insufficient due to rapid permeation. Use Laminate gloves for solutions. For dry solid, double nitrile provides adequate break-through time.
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for powders that can become airborne or solutions that can splash. Goggles provide a seal against particulates.
Body Tyvek® Lab Coat / Apron Standard cotton coats absorb liquids. Use a chemically resistant, non-woven material (Tyvek) or a rubberized apron over a standard coat during solubilization.

Part 3: Operational Handling Protocol

Phase 1: Storage & Stability
  • Temperature: Store at 2-8°C (Refrigerated).

  • Atmosphere: Moisture sensitive.[2][3][4][5] Store under inert gas (Argon or Nitrogen) if the seal is broken.

  • Segregation: Keep away from strong oxidizing agents and strong bases to prevent exothermic decomposition.[4]

Phase 2: Safe Weighing Procedure (The "Static" Risk)

Fine organic powders often carry static charges, causing them to "jump" and disperse.

  • Equilibration: Remove the container from the refrigerator 30 minutes prior to opening to prevent condensation, which degrades the chemical and causes clumping.

  • Static Control: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula.

  • Containment: Perform all weighing inside a certified chemical fume hood.

  • Technique: Do not return excess chemical to the stock bottle. Dispose of excess as hazardous waste to prevent cross-contamination.

Phase 3: Solubilization
  • Preferred Solvents: DMSO, Methanol, Acetonitrile.

  • Exothermic Check: Add solvent slowly. While not highly reactive, carbamates can exhibit heat of solution effects.

  • Labeling: Immediately label the secondary container with the compound name, concentration, solvent, date, and user initials.

Part 4: Emergency & Disposal Response

Spill Management Logic
  • Dry Spill (Powder): Do NOT use a brush/broom (creates dust). Cover with a damp paper towel (solvent-soaked if necessary, but water is safer to start) to suppress dust, then wipe up.

  • Wet Spill (Solution): Absorb with vermiculite or spill pads. Do not use combustible materials (sawdust) if dissolved in oxidizing solvents.

Decontamination[6]
  • Skin Contact: Wash immediately with soap and water for 15 minutes .[2] Do not use ethanol or DMSO to clean skin, as this may enhance absorption of the chemical.

  • Surface Cleaning: Wipe surfaces with 10% bleach solution followed by water to degrade trace organic residues.

Disposal Path[7]
  • Categorization: Hazardous Organic Waste (Halogenated).

  • Segregation: Do not mix with aqueous acid/base waste streams.

  • Destruction: High-temperature incineration is the required disposal method due to the chlorophenyl ring stability.

Part 5: Process Visualization

The following diagram outlines the logical decision flow for handling this compound, ensuring safety checkpoints are met before proceeding.

HandlingProtocol Start Start: Retrieve from 2-8°C Storage Equilibrate Equilibrate to RT (30 mins) Prevent Condensation Start->Equilibrate PPE_Check PPE Check: Double Nitrile Gloves? Goggles? Fume Hood On? Equilibrate->PPE_Check Form Is Chemical Solid or Solution? PPE_Check->Form Solid_Handling Solid Handling: Use Anti-Static Gun Avoid Drafts Form->Solid_Handling Solid Sol_Handling Solution Handling: Check Glove Permeation (DMSO = Laminate Gloves) Form->Sol_Handling Solution Weighing Weigh in Fume Hood (Do not return excess) Solid_Handling->Weighing Dissolve Solubilization: Add Solvent Slowly Cap Immediately Weighing->Dissolve Use Experimental Use Sol_Handling->Use Dissolve->Use Disposal Disposal: Halogenated Organic Waste (Incineration) Use->Disposal

Caption: Operational workflow for safe handling, emphasizing the critical decision points between solid and solution states.

References

  • PubChem. (2024).[6] Compound Summary: (3-chlorophenyl) N-ethylcarbamate (Related Structure Analysis). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Toxic and Hazardous Substances: Hazard Communication Standard. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.